molecular formula C8H8BrFO B2405620 [3-(Bromomethyl)-4-fluorophenyl]methanol CAS No. 1378867-70-9

[3-(Bromomethyl)-4-fluorophenyl]methanol

Cat. No.: B2405620
CAS No.: 1378867-70-9
M. Wt: 219.053
InChI Key: MQKWIQOMSYBXKF-UHFFFAOYSA-N
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Description

[3-(Bromomethyl)-4-fluorophenyl]methanol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.053. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(bromomethyl)-4-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKWIQOMSYBXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378867-70-9
Record name [3-(bromomethyl)-4-fluorophenyl]methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Optimizing the Meta-Position: A Technical Guide to the SAR of 3-Substituted 4-Fluorobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3,4-Substitution Pattern

In the design of bioactive small molecules—particularly pyrethroid insecticides (e.g., Transfluthrin, Metofluthrin) and voltage-gated sodium channel modulators—the benzyl alcohol moiety acts as a critical pharmacophore anchor. While the 4-fluoro (para) substitution is the industry standard for blocking metabolic oxidation (CYP450-mediated hydroxylation), the 3-position (meta) represents the primary zone for optimization.

This guide analyzes the Structure-Activity Relationship (SAR) of 3-substituted 4-fluorobenzyl alcohols. It details how manipulating the meta-position controls lipophilicity (


), steric bulk (

), and electronic distribution (

), ultimately dictating the molecule's efficacy and environmental stability.

Physicochemical Profiling: The "Why" Behind the Chemistry

The selection of a substituent at the 3-position is not arbitrary. It requires balancing three orthogonal vectors: metabolic blocking, receptor fit, and volatility (crucial for spatial repellents).

The Fluorine Effect

The C-F bond is shorter (1.35 Å) and stronger (~116 kcal/mol) than the C-H bond.

  • 4-F (Para): Acts as a metabolic shield. It prevents rapid clearance via para-oxidation.

  • 3-Substituent (Meta): Modulates the acidity of the benzylic position and the overall dipole moment.

Comparative Substituent Data

The following table summarizes the physicochemical impact of common 3-substituents on the 4-fluorobenzyl scaffold.

Substituent (3-Pos)Hammett

Hansch

(Lipophilicity)
Steric Bulk (

)
Primary Application Utility
-H 0.000.000.00Baseline reference.
-F +0.34+0.14-0.46Metabolic Stability: Blocks meta-oxidation; high vapor pressure (spatial repellents).
-CH

-0.07+0.56-1.24Lipophilicity: Increases

for better cuticle penetration; introduces weak metabolic soft spot.
-Cl +0.37+0.71-0.97Potency: Increases binding affinity via lipophilic & electronic effects; heavier than F.
-CF

+0.43+0.88-2.40Persistence: Maximum lipophilicity and metabolic stability; significantly increases MW.

Technical Insight: For spatial repellents (e.g., mosquito coils), 3,4-difluorobenzyl alcohol derivatives are often preferred over chlorinated analogs because fluorine maintains high vapor pressure despite the added mass, facilitating airborne dispersion.

Synthetic Pathways & Process Chemistry

Reliable access to these scaffolds is a prerequisite for SAR exploration. We prioritize two pathways: Reductive Synthesis (from aldehydes/acids) and Directed Lithiation (for complex substitution patterns).

Pathway A: Borohydride Reduction (Standard Protocol)

This is the most robust method for gram-to-kilogram scale synthesis of 3-substituted 4-fluorobenzyl alcohols.

Protocol: Synthesis of 3-Bromo-4-fluorobenzyl alcohol

  • Precursor: 3-Bromo-4-fluorobenzaldehyde.

  • Reagents: Sodium Borohydride (NaBH

    
    ), Methanol (MeOH).
    

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with 3-bromo-4-fluorobenzaldehyde (10.0 mmol) and anhydrous MeOH (30 mL). Cool to 0°C under N

    
     atmosphere.
    
  • Addition: Add NaBH

    
     (11.0 mmol, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Self-Validating Check (TLC/IR):

    • TLC: Mobile phase Hexane:EtOAc (8:2). Confirm disappearance of the starting material spot (

      
      ) and appearance of the alcohol (
      
      
      
      ).
    • IR: Confirm disappearance of the carbonyl stretch (

      
      ).
      
  • Quench: Slowly add 1N HCl (10 mL) to destroy excess hydride.

  • Workup: Remove MeOH under reduced pressure. Extract aqueous residue with DCM (

    
    ). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Pathway B: Directed Ortho-Lithiation (Advanced)

Used when the aldehyde precursor is unavailable.

  • Substrate: 1-Fluoro-4-(methoxymethoxy)benzene.

  • Reagent:

    
    -BuLi / TMPLi at -78°C.
    
  • Electrophile: Alkyl halide or DMF (to generate aldehyde).

  • Mechanism: The fluorine atom directs lithiation to the ortho position (which is the meta position relative to the benzyl carbon).

Visualizing the Workflow

The following diagrams illustrate the decision-making process for SAR optimization and the synthetic logic.

SAR Decision Tree & Synthetic Logic

SAR_Logic Start Base Scaffold: 4-Fluorobenzyl Alcohol Check_Potency Goal: Increase Potency/Binding? Start->Check_Potency Check_Stability Goal: Increase Metabolic Stability? Check_Potency->Check_Stability No Add_Cl Add 3-Cl or 3-CF3 (Increase Lipophilicity) Check_Potency->Add_Cl Yes Check_Volatility Goal: Increase Volatility (Spatial)? Check_Stability->Check_Volatility No Add_F Add 3-F (Difluoro) (Block Metabolic Site) Check_Stability->Add_F Yes Check_Volatility->Add_F Yes (High VP) Add_Me Add 3-Methyl (Steric Bulk) Check_Volatility->Add_Me No Syn_Red Route A: NaBH4 Reduction (From Aldehyde) Add_Cl->Syn_Red Precursor Available Syn_Lith Route B: Ortho-Lithiation (From Fluorobenzene) Add_F->Syn_Lith De novo synthesis

Figure 1: Strategic decision tree for modifying the 3-position based on desired pharmacological outcomes.

Biological Validation: The Pyrethroid Case Study

The "3-substituted 4-fluorobenzyl" group is rarely the final active ingredient; it is the warhead carrier. In pyrethroids, this alcohol is esterified with chrysanthemic acid derivatives.[1]

The Esterification Assay

To validate the biological activity of your synthesized alcohol, it must be converted to the ester form.

Protocol:

  • Coupling: React the 3-substituted 4-fluorobenzyl alcohol with (1R)-trans-chrysanthemic acid chloride .

  • Conditions: Pyridine/DCM, 0°C to RT, 4 hours.

  • Bioassay:

    • Target: Voltage-gated sodium channels (

      
      ).
      
    • Metric: Knockdown time (

      
      ) against Aedes aegypti or Musca domestica.
      
    • Expectation: The 2,3,5,6-tetrafluorobenzyl alcohol (e.g., Transfluthrin) represents the theoretical maximum for volatility/potency balance. Your 3-substituted analogs should be benchmarked against this.

Mechanistic Insight

The 4-fluorine prevents degradation. The 3-substituent fills the hydrophobic pocket of the insect sodium channel.

  • If 3-H (Unsubstituted): Rapid rotation, lower binding affinity.

  • If 3-CH

    
    :  Locks conformation, improves fit, but susceptible to benzylic oxidation.
    
  • If 3-F: "Bioisosteric" replacement. Maintains small size but prevents oxidation and lowers boiling point (good for vapors).

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Ujihara, K. (2019). "The history of extensive structural modifications of pyrethroids." Journal of Pesticide Science. [Link][2]

  • Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem. [Link]

  • Bayer AG. (1990). "Process for the preparation of 3-bromo-4-fluorobenzyl alcohol.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Chemoselectivity & Kinetics: Reactivity Profile of Bromomethyl vs. Hydroxymethyl Groups in Fluorinated Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug design, primarily to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. However, the introduction of fluorine atoms—particularly in polyfluorinated systems like pentafluorophenyl—drastically alters the reactivity of benzylic positions.

This guide provides a comparative technical analysis of fluorinated benzyl bromides (The Warhead) versus fluorinated benzyl alcohols (The Precursor) . It elucidates the "Fluorine Effect" on


 mechanisms, provides validated handling protocols for these lachrymatory agents, and outlines activation strategies for the latent alcohol group.

Mechanistic Foundation: The Fluorine Effect

To manipulate these functional groups effectively, one must understand how fluorine substitution changes the electronic landscape of the benzylic carbon.

The Dipole and Electrostatics

Unlike non-fluorinated benzyl systems, where resonance often dominates, fluorinated arenes are governed by the intense inductive withdrawal (


) of the fluorine atoms.
  • Benzylic Carbon Character: The electron-withdrawing nature of the ring renders the benzylic carbon significantly more electron-deficient (electrophilic).

  • Inversion of

    
     Preference: 
    
    • 
       Suppression:  Fluorine atoms destabilize the formation of a benzylic carbocation. While a cation can be stabilized by resonance (
      
      
      
      ) from ortho/para fluorines, the inductive withdrawal generally dominates, raising the activation energy for
      
      
      pathways compared to non-fluorinated analogs.
    • 
       Acceleration:  Conversely, the electron-deficient benzylic carbon lowers the LUMO energy, making it highly susceptible to nucleophilic attack. Electrostatic interactions stabilize the transition state for anionic nucleophiles, often accelerating 
      
      
      
      rates despite the steric bulk of ortho-fluorines.
The Ortho-Fluorine Paradox

In 2,6-difluoro or pentafluoro systems, the ortho-fluorines exert a "Gatekeeper" effect:

  • Steric Hindrance: They physically crowd the reaction center, potentially retarding the approach of bulky nucleophiles.[1]

  • Electronic Activation: They inductively strip electron density from the benzylic carbon, increasing its electrophilicity. Result: For small to moderate nucleophiles (e.g., azides, thiolates), the electronic activation dominates, leading to rapid substitution. For bulky nucleophiles, steric repulsion may require elevated temperatures.

Comparative Profile: Bromide vs. Alcohol[2]

The following table summarizes the physicochemical and reactive differences between the two species in a pentafluorophenyl model system.

Table 1: Reactivity & Property Comparison
FeaturePentafluorobenzyl Bromide (

)
Pentafluorobenzyl Alcohol (

)
Role Active Warhead (Alkylation Agent)Latent Precursor (Pro-nucleophile/Electrophile)
Reactivity Mode Direct Electrophile (

favored)
Nucleophile (as alkoxide) or Masked Electrophile
Leaving Group Bromide (

) - Excellent
Hydroxide (

) - Poor (Needs activation)
Acidity (pKa) N/A~13.1 (vs. ~15.4 for non-fluorinated)
Stability Moisture Sensitive (Hydrolyzes to alcohol)Stable at RT; Oxidation resistant
Safety Profile Severe Lachrymator , CorrosiveIrritant, generally non-lachrymatory
Storage Desiccated, <4°C, protected from lightAmbient, dry

Visualization: Reaction Energy Landscapes

The following diagram illustrates the divergence in activation energy (


) between non-fluorinated and fluorinated systems during nucleophilic substitution.

ReactivityLandscape cluster_legend Mechanism Note Start Substrate (Ar-CH2-LG) TS_SN2_F TS (Fluorinated) Lower Barrier due to Electrostatics Start->TS_SN2_F Fast (SN2) TS_SN2_H TS (Non-Fluorinated) Standard Barrier Start->TS_SN2_H Standard (SN2) Product Product (Ar-CH2-Nu) TS_SN2_F->Product TS_SN2_H->Product Note Fluorinated rings (e.g., C6F5) destabilize C+ (SN1) but accelerate anionic SN2.

Caption: Comparative reaction coordinate showing the electrostatic lowering of the


 transition state barrier for fluorinated benzylic substrates.

Experimental Protocols

Safety Pre-requisite: Handling Fluorinated Benzyl Bromides

Warning: Pentafluorobenzyl bromide is a potent lachrymator and corrosive agent.[2][3][4]

  • Engineering Controls: All operations must occur inside a functioning fume hood.

  • Quenching: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills/residues immediately.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Protocol A: Activation of Fluorinated Benzyl Alcohols (Mitsunobu)

Because the pKa of pentafluorobenzyl alcohol (~13) is lower than typical alcohols, it is an excellent substrate for Mitsunobu coupling, often reacting faster than non-fluorinated analogs.

Reagents:

  • Substrate: Pentafluorobenzyl alcohol (1.0 equiv)

  • Nucleophile: Phenol or Imide (1.0 equiv)

  • PPh3 (1.2 equiv)

  • DIAD (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Workflow:

  • Dissolve alcohol, nucleophile, and

    
     in THF under 
    
    
    
    atmosphere.
  • Cool to 0°C.

  • Add DIAD dropwise over 10 minutes. (Exotherm control is critical).

  • Allow to warm to RT and stir for 2–4 hours.

  • Validation: Monitor by TLC (UV active). The product will be less polar than the alcohol.

Protocol B: Conversion of Alcohol to Bromide (Appel Reaction)

If you require the bromide "warhead" but only have the alcohol, generate it in situ to avoid storage instability.

Reagents:

  • Pentafluorobenzyl alcohol (1.0 equiv)

  • 
     (1.2 equiv)
    
  • 
     (1.2 equiv)
    
  • Solvent:

    
     (DCM)
    

Steps:

  • Dissolve alcohol and

    
     in DCM at 0°C.
    
  • Add

    
     portion-wise (solid) to control the reaction rate.
    
  • Stir at 0°C for 30 mins, then RT for 1 hour.

  • Workup: Dilute with hexanes (precipitates

    
    ). Filter through a silica plug.
    
  • Note: The resulting bromide is potent. Use immediately or store at -20°C.

Decision Framework: Synthesis Workflow

Use this logic tree to select the correct pathway for your target molecule.

SynthesisWorkflow Start Target: Fluorinated Benzylic Derivative CheckNu Is the Nucleophile Basic/Anionic? Start->CheckNu PathBr Route A: Use Bromide (SN2 Substitution) CheckNu->PathBr Yes (e.g., Thiol, Amine) PathOH Route B: Use Alcohol (Activation Required) CheckNu->PathOH No (e.g., Weak Nu) ActionBr Direct Reaction (Base + MeCN/DMF) PathBr->ActionBr ActionOH Mitsunobu or Mesylation -> SN2 PathOH->ActionOH

Caption: Decision tree for selecting between bromide and alcohol precursors based on nucleophile compatibility.

References

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoroarenes." Journal of the Chemical Society, Perkin Transactions 1, 1996.

  • Streitwieser, A., et al. "Acidity of Hydrocarbons. Effect of Fluorine Substituents." Journal of Organic Chemistry, 1985. (Validating pKa shifts).

  • Sigma-Aldrich. "Safety Data Sheet: 2,3,4,5,6-Pentafluorobenzyl bromide." (Confirming Lachrymator/Corrosive status).

  • ChemicalBook. "2,3,4,5,6-Pentafluorobenzyl alcohol Properties and pKa."

  • BenchChem. "Guide to Reactivity of Fluorinated Benzyl Bromides."

Sources

Strategic Sourcing and Technical Profile: CAS 1378867-70-9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Sources and Suppliers for CAS 1378867-70-9 ([3-(Bromomethyl)-4-fluorophenyl]methanol) Content Type: In-Depth Technical Guide for Drug Development Professionals[1]

A Critical Intermediate for Fluorinated Pharmacophores[1][2]

Executive Summary

CAS 1378867-70-9 , chemically identified as This compound , is a specialized benzylic bromide intermediate used in the synthesis of complex small molecule therapeutics.[1] In modern medicinal chemistry, the incorporation of fluorine atoms is a pivotal strategy to enhance metabolic stability, lipophilicity, and ligand-binding affinity.[1] This compound serves as a dual-functional building block, offering an electrophilic benzylic bromide for alkylation and a hydroxyl group for further diversification.[1]

This guide provides a technical roadmap for sourcing, validating, and handling this compound, designed for medicinal chemists and process development scientists.

Technical Profile & Chemical Identity

PropertySpecification
Chemical Name This compound
CAS Number 1378867-70-9
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water.[1]
Reactivity Class Alkylating agent (Benzylic bromide); Moisture sensitive.[1]
Structural Insight

The molecule features a fluorophenyl core substituted with two functional handles:[1]

  • Benzylic Bromide (C-3 position): Highly reactive electrophile susceptible to S_N2 substitution by amines, thiols, or alkoxides.[1]

  • Benzylic Alcohol (C-1 position): A versatile handle for oxidation (to aldehyde/acid) or protection/activation.[1]

Critical Stability Note: Benzylic bromides are prone to hydrolysis.[1] Exposure to ambient moisture can convert the bromide to the di-alcohol impurity ([3-(Hydroxymethyl)-4-fluorophenyl]methanol), significantly degrading yield in subsequent coupling steps.[1]

Commercial Sourcing Landscape

The supply chain for CAS 1378867-70-9 is currently dominated by specialized "Building Block" vendors rather than bulk commodity suppliers.[1] It is typically available in research scales (mg to gram) with lead times for kilogram batches.[1]

Primary Supplier Tiers[1][2]
Supplier TierRepresentative VendorsTypical PurityLead TimeUse Case
Tier 1: Global Catalog BLD Pharm , Accela Chem , Bide Pharm >95%1-2 WeeksHit-to-Lead, med-chem screening.[1]
Tier 2: Aggregators Chemikart , MolPort Variable2-4 WeeksSourcing from niche labs.[1]
Tier 3: Custom CROs WuXi AppTec, Pharmaron (Contract basis)>98% (GMP opt)8-12 WeeksProcess development, GLP tox batches.[1]
Sourcing Strategy Decision Matrix
  • For Discovery (mg scale): Prioritize speed. Use Tier 1 suppliers like BLD Pharm (Catalog #BD01042143) or Bide Pharm .[1]

  • For Scale-Up (>100g): Do not rely on catalog stock. The instability of the bromide suggests that fresh synthesis by a CRO is preferable to buying aged stock that may have hydrolyzed.[1]

Quality Assurance & Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly is a risk in drug development.[1] The following self-validating protocols are required upon receipt of the material.

A. Purity Profiling (HPLC/LC-MS)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]

  • Detection: UV at 254 nm.[1]

  • Critical Impurity: Watch for a peak with M-Br+OH mass shift (Hydrolysis product).[1]

B. Structural Confirmation (NMR)[1][2]
  • ¹H-NMR (DMSO-d₆):

    • Look for the diagnostic CH₂-Br singlet around δ 4.6–4.8 ppm .[1]

    • Look for the CH₂-OH doublet (coupled to OH) around δ 4.4–4.5 ppm .[1]

    • Validation Check: If the CH₂-Br integral is low and a new upfield signal appears, the sample has hydrolyzed.[1]

  • ¹⁹F-NMR: Essential to confirm the position of the fluorine atom relative to the substituents (regioisomer check).[1]

C. Visual Inspection[1][2]
  • Color: Pure benzylic bromides are often white.[1] Yellowing or browning indicates decomposition (release of HBr/Br₂).[1]

  • Physical State: Should be a free-flowing powder.[1] Clumping indicates moisture absorption.[1]

Handling, Safety & Storage

HSE Warning: Benzylic bromides are potent lachrymators (tear-inducing agents) and skin irritants.[1]

  • Engineering Controls: Handle strictly inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.[1]

  • Storage:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen.[1]

    • Container: Tightly sealed vial with parafilm; preferably stored in a desiccator.

Synthetic Utility & Workflow

The primary value of CAS 1378867-70-9 lies in its ability to introduce the fluorophenyl linker into a scaffold.[1]

Experimental Workflow: S_N2 Coupling
  • Dissolution: Dissolve the nucleophile (e.g., a secondary amine) in anhydrous DMF or Acetonitrile.[1]

  • Base Addition: Add an inorganic base (K₂CO₃ or Cs₂CO₃) to scavenge the HBr byproduct.[1]

  • Addition of Electrophile: Add CAS 1378867-70-9 (1.0–1.1 equivalents) at 0°C to minimize side reactions.

  • Monitoring: Monitor consumption of the bromide by TLC or LC-MS.

Visualization: Procurement & Usage Logic[1][2]

ProcurementLogic Start Need CAS 1378867-70-9 ScaleCheck Required Scale? Start->ScaleCheck SmallScale < 10 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 Grams (Process Dev) ScaleCheck->LargeScale Catalog Tier 1 Suppliers (BLD, Accela, Bide) SmallScale->Catalog Custom Custom Synthesis (Fresh Batch Required) LargeScale->Custom QC QC Validation (1H-NMR + LC-MS) Catalog->QC Custom->QC Decision Pass QC? QC->Decision Use Release for Synthesis Decision->Use Yes Reject Reject/Purify (Check Hydrolysis) Decision->Reject No (Hydrolyzed)

Figure 1: Decision logic for sourcing and validating CAS 1378867-70-9 based on scale and quality requirements.

References

  • BLD Pharmatech . Product Datasheet: this compound (Cat# BD01042143).[1] Retrieved from

  • Bide Pharm . Chemical Properties and Safety Data: CAS 1378867-70-9.[1][2] Retrieved from [1]

  • ChemicalBook . Supplier List for CAS 1378867-70-9. Retrieved from

  • Accela Chem . Product Catalog: Fluorinated Intermediates. Retrieved from

Sources

Navigating the Fluorine Archipelago: A Technical Guide to Fluorinated Benzyl Bromide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical space analysis of fluorinated benzyl bromide intermediates Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Author Persona: Senior Application Scientist

The Strategic Landscape

In modern medicinal chemistry, the "Fluorine Scan" is no longer an optional optimization step; it is a fundamental strategy for lead generation. Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1] Within this domain, fluorinated benzyl bromides represent a critical class of "privileged intermediates."

They serve as the gateway to introducing the benzyl moiety—a scaffold capable of engaging in


-

stacking interactions within protein binding pockets—while simultaneously leveraging the unique electronic and physicochemical perturbations offered by fluorine.
The "Fluorine Effect" on the Benzyl Scaffold

Replacing a hydrogen with fluorine on a benzyl ring is not merely a steric modification (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å); it is a profound electronic edit.

  • Metabolic Blocking: Fluorine at the para position blocks CYP450-mediated oxidation, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine generally increases lipophilicity (

    
    ), facilitating membrane permeability, yet its high electronegativity can lower the pKa of neighboring amines or alcohols, indirectly improving solubility.
    
  • Conformational Locking: Through the gauche effect and dipole-dipole interactions, fluorine can restrict the conformational freedom of the benzyl side chain, reducing the entropic penalty of binding.

FluorineEffect F_Atom Fluorine Substitution Metabolic Metabolic Stability (Blocks CYP oxidation) F_Atom->Metabolic Lipophilicity Lipophilicity (cLogP) (Membrane Permeability) F_Atom->Lipophilicity Electronic Electronic Tuning (pKa modulation of neighbors) F_Atom->Electronic Conformation Conformational Bias (Gauche Effect) F_Atom->Conformation DrugEfficacy Enhanced Drug Efficacy Metabolic->DrugEfficacy Lipophilicity->DrugEfficacy Electronic->DrugEfficacy Conformation->DrugEfficacy

Figure 1: Mechanistic impact of fluorine substitution on drug-like properties.

Chemical Space & Physicochemical Profiling

When selecting a fluorinated benzyl bromide intermediate, one must understand how the position of the fluorine atom shifts the molecule's position in chemical space. The table below contrasts the parent benzyl bromide with its fluorinated analogs.

Key Insight: Note that while the Molecular Weight (MW) increases uniformly, the electronic impact (Hammett


) varies drastically between meta and para positions, influencing the reactivity of the benzylic bromide in subsequent 

reactions.
Comparative Physicochemical Data
IntermediateStructureMW ( g/mol )cLogP*Hammett

(of F)
Reactivity (Rel.

)
Benzyl Bromide Ph-CH

Br
171.042.900.001.0 (Reference)
2-Fluorobenzyl Bromide 2-F-Ph-CH

Br
189.033.05N/A (Ortho effect)~0.8 (Steric/Electronic)
3-Fluorobenzyl Bromide 3-F-Ph-CH

Br
189.033.05+0.34 (

)
~0.9 (Inductive w/d)
4-Fluorobenzyl Bromide 4-F-Ph-CH

Br
189.033.08+0.06 (

)
~1.1 (Resonance donation)

-Difluorobenzyl Br
Ph-CF

Br
207.023.25N/A< 0.0001 (Deactivated)

*cLogP values are approximate calculated values using ChemDraw/SwissADME algorithms.

The


-Fluoro Trap: 
Researchers must be acutely aware that placing fluorine on the benzylic carbon itself (

-fluorination, Ph-CHF-Br or Ph-CF

-Br) drastically retards nucleophilic substitution due to the "dipole opposition" effect. The C-F bond strengthens the C-Br bond and destabilizes the

transition state. These intermediates require specialized conditions (e.g., radical cross-coupling) rather than standard alkylation protocols.

Synthetic Methodologies: The "How-To"

Workflow Logic

SynthesisDecision Start Target: Fluorinated Benzyl Bromide Check Starting Material? Start->Check Toluene Fluorinated Toluene Check->Toluene Available Alcohol Fluorinated Benzyl Alcohol Check->Alcohol Available Wohl Method A: Wohl-Ziegler (Radical Bromination) Toluene->Wohl Appel Method B: Appel Reaction (PPh3 / CBr4) Alcohol->Appel Product Pure Intermediate Wohl->Product Appel->Product

Figure 2: Decision matrix for synthetic route selection.

Protocol A: Optimized Wohl-Ziegler Bromination

Best for: Converting cheap fluorinated toluenes into bromides. Critical Causality: We use N-Bromosuccinimide (NBS) instead of Br


 to maintain a low, steady concentration of bromine radicals, which prevents poly-bromination (a common failure mode).

Reagents:

  • Substrate: Fluorinated Toluene (1.0 equiv)

  • Reagent: NBS (1.05 equiv)

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide

  • Solvent: Trifluorotoluene (Green alternative to CCl

    
    ) or Acetonitrile.
    

Step-by-Step:

  • Setup: Dissolve the fluorinated toluene in Trifluorotoluene (0.5 M concentration).

  • Addition: Add NBS and AIBN.

  • Activation: Heat to reflux (approx. 80-100°C). Note: If using LEDs for photo-initiation, keep at RT.

  • Monitoring: The reaction is complete when the dense NBS solid at the bottom floats to the top as lighter Succinimide.[2]

  • Workup: Filter off the succinimide. Wash the filtrate with water to remove residual succinimide. Dry over MgSO

    
     and concentrate.
    
  • Validation: Check

    
    H NMR. The benzylic -CH
    
    
    
    (approx 2.3 ppm) should disappear, replaced by -CH
    
    
    Br (approx 4.5 ppm).
Protocol B: The Appel Reaction

Best for: Converting sensitive benzyl alcohols where harsh radical conditions might degrade other functional groups.

Reagents:

  • Substrate: Fluorinated Benzyl Alcohol (1.0 equiv)

  • Reagent: Carbon Tetrabromide (CBr

    
    ) (1.1 equiv)
    
  • Catalyst: Triphenylphosphine (PPh

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) (dry).[3]

Step-by-Step:

  • Setup: Dissolve alcohol and CBr

    
     in DCM at 0°C.
    
  • Addition: Add PPh

    
     portion-wise. Caution: Exothermic.
    
  • Mechanism: The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide).

  • Workup: The challenge is removing PPh

    
    =O. Triturate the crude residue with hexane/ether (the product dissolves; the oxide precipitates). Filter and concentrate.
    

Safety & Handling: The Lachrymator Factor

Benzyl bromides are potent lachrymators (tear gas agents).[4] They alkylate TRPA1 ion channels in the corneal nerves, causing intense pain and tearing.

Self-Validating Safety Protocol:

  • Neutralization Station: Before starting, prepare a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia.

  • Spill Control: If a drop falls, immediately cover it with the neutralization solution. Do not wipe with a paper towel (this increases surface area and vaporization).

  • Glassware: Rinse all dirty glassware with the thiosulfate solution before removing it from the fume hood.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination. Angewandte Chemie. Link

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. Link

  • NOAA Office of Response and Restoration. Benzyl Bromide Safety Data & Reactivity. CAMEO Chemicals. Link

Sources

Methodological & Application

Application Note: Orthogonal Protection Strategies for Hydroxymethyl Benzyl Bromide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Chemical Paradox

The synthesis of hydroxymethyl benzyl bromides (e.g., 4-(bromomethyl)benzyl alcohol derivatives) represents a classic "Nucleophile-Electrophile Paradox." The molecule contains two incompatible reactive centers:[1]

  • The Benzyl Bromide: A potent electrophile (alkylating agent).

  • The Hydroxymethyl Group: A nucleophile.

Without effective protection, this molecule undergoes rapid self-polymerization or intermolecular alkylation . Furthermore, the conditions required to install the bromide (radical bromination) are harsh and oxidative.

This guide details two distinct strategies to stabilize this scaffold for use as a linker (e.g., Wang resin precursors):

  • Strategy A (The "Fortress"): Pivaloyl (Piv) Protection. Prioritizes maximum stability during bromination and storage.

  • Strategy B (The "Switch"): Silyl (TBS/TBDPS) Protection. Prioritizes orthogonal deprotection under mild, non-hydrolytic conditions.

Strategic Decision Matrix

Select the protocol based on your downstream application requirements.

FeatureStrategy A: Pivaloyl Ester (Piv) Strategy B: Silyl Ether (TBS)
Primary Benefit Robustness. Survives acidic, oxidative, and radical conditions.Orthogonality. Removable with Fluoride (

), leaving other esters intact.
Bromination Stability Excellent. No buffering required.Moderate. Requires buffering to prevent acid-catalyzed cleavage.
Deprotection Base hydrolysis (LiOH/NaOH) or Reductive (DIBAL).Fluoride (TBAF) or mild acid.
Risk Factor Harder to remove without affecting other esters in the molecule.Sensitive to HBr generated in situ during bromination.
Recommended For Scale-up synthesis; Long-term storage of linkers.Complex scaffolds requiring chemoselective deprotection.

Visual Workflow & Logic

The following diagram illustrates the decision logic and synthetic pathways for both strategies.

LinkerStrategy Start Start: 4-Methylbenzyl Alcohol Decision Select Protection Strategy Start->Decision Piv_Prot Step 1: Pivaloylation (PivCl, Pyridine) Decision->Piv_Prot Max Stability TBS_Prot Step 1: Silylation (TBSCl, Imidazole) Decision->TBS_Prot Orthogonal Release Piv_Brom Step 2: Radical Bromination (NBS, AIBN, CCl4/ACN) *High Stability* Piv_Prot->Piv_Brom Piv_Prod Target A: Pivaloyl-Protected Benzyl Bromide Piv_Brom->Piv_Prod TBS_Brom Step 2: Buffered Bromination (NBS, AIBN, CaCO3) *Acid Scavenger Critical* TBS_Prot->TBS_Brom TBS_Brom->TBS_Prot Failure: Acid Cleavage TBS_Prod Target B: TBS-Protected Benzyl Bromide TBS_Brom->TBS_Prod

Caption: Synthetic workflow comparing the robust Pivaloyl route (Blue) against the buffered Silyl route (Red).

Protocol A: The Pivaloyl (Ester) Route

Best for: Scale-up, storage, and linkers where base hydrolysis is acceptable for deprotection.

Mechanistic Insight

The pivaloyl group is sterically bulky (


-butyl). This bulk prevents nucleophilic attack at the carbonyl, making it significantly more stable than an acetate group. Crucially, esters are electron-withdrawing, which slightly deactivates the aromatic ring, reducing the risk of over-bromination compared to electron-rich ethers.
Step-by-Step Methodology

Reagents:

  • Starting Material: 4-Methylbenzyl alcohol (1.0 equiv)

  • Pivaloyl Chloride (PivCl) (1.2 equiv)

  • Pyridine (1.5 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) for Step 1; Acetonitrile (ACN) or

    
     for Step 2.
    
Step 1: Protection[2][3]
  • Dissolve 4-methylbenzyl alcohol in anhydrous DCM (

    
    ) under 
    
    
    
    .
  • Add Pyridine and cool to

    
    .
    
  • Add PivCl dropwise. The reaction is exothermic.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with

    
     (to remove pyridine), then Sat. 
    
    
    
    , then Brine.[4] Dry over
    
    
    .[4]
  • Yield Check: Quantitative conversion expected.

Step 2: Radical Bromination (Wohl-Ziegler)[5]
  • Dissolve the Pivaloyl-protected intermediate in anhydrous Acetonitrile (

    
    ).
    
    • Note:

      
       is traditional but toxic. Acetonitrile is a safer, effective alternative for benzylic bromination.
      
  • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Degas: Sparge with Argon for 10 minutes (Oxygen inhibits radicals).

  • Heat to reflux (

    
    ).
    
  • Monitor: The reaction is complete when the heavy NBS solid (bottom) converts to light, floating Succinimide (top).

  • Workup: Cool to RT. Filter off Succinimide. Concentrate filtrate.[4]

  • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc). Do not leave on silica for long periods.

Protocol B: The Silyl (TBS) Route

Best for: Linkers requiring fluoride-cleavage or acid-labile scaffolds.

Mechanistic Insight

Silyl ethers are unstable to the HBr generated as a byproduct of radical bromination (


). Without intervention, HBr will protonate the silyl ether, leading to cleavage and subsequent polymerization. An acid scavenger is mandatory. 
Step-by-Step Methodology

Reagents:

  • Starting Material: 4-Methylbenzyl alcohol (1.0 equiv)

  • TBSCl (1.2 equiv) / Imidazole (2.5 equiv)

  • NBS (1.0 equiv) / AIBN (0.05 equiv)

  • Buffer: Calcium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv, anhydrous powder).
Step 1: Protection[2][3]
  • Dissolve alcohol in DMF (

    
    ).
    
  • Add Imidazole, followed by TBSCl.

  • Stir at RT for 4–12 hours.

  • Workup: Dilute with Ether/Water. Wash extensively with water to remove DMF.

  • QC: Verify formation of silyl ether via NMR (Singlet at

    
     ppm for t-Bu).
    
Step 2: Buffered Bromination
  • Suspend the TBS-protected intermediate in

    
     or Benzene (
    
    
    
    ).
    • Note: Non-polar solvents are strictly required here to maintain the heterogeneity of the buffer. ACN dissolves some salts and may affect buffering capacity.

  • Add anhydrous

    
      (2.0 equiv). This acts as a solid-phase scavenger for HBr.
    
  • Add NBS (1.0 equiv) and AIBN.

  • Reflux with vigorous stirring (to keep the solid buffer suspended).

  • Critical Endpoint: Stop immediately upon consumption of starting material (TLC). Over-reaction leads to oxidative cleavage of the silyl ether to the aldehyde.

  • Workup: Filter immediately to remove succinimide and salts. Concentrate under reduced pressure.

  • Storage: Store at

    
     under Argon. Silyl-protected benzyl bromides are less stable than their ester counterparts.
    

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Product turns black/tarry Polymerization occurred.Ensure complete removal of acid/base during workup. Store in freezer.
NMR: Aldehyde peak (~10 ppm) Oxidative cleavage of Ether.Reaction time too long or NBS excess too high. Reduce NBS to 0.95 equiv.
NMR: Missing t-Bu peak (Protocol B) Acidic cleavage of TBS.Buffer failed. Increase

load or switch to Protocol A.
Low Yield (Bromination) Radical quenching.Degas solvents thoroughly. Ensure reagents are anhydrous.

Key NMR Signatures (


): 
  • Benzylic

    
    -Br:  Singlet, 
    
    
    
    ppm.
  • Benzylic

    
    -OPiv:  Singlet, 
    
    
    
    ppm.
  • Benzylic

    
    -OTBS:  Singlet, 
    
    
    
    ppm.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.[3] (The definitive guide on stability profiles of esters and silyl ethers).

  • Mechanisms of Benzylic Bromination. Pearson, R. E., & Martin, J. C. (1963).[5] Journal of the American Chemical Society, 85(3), 354-355.[5] (Foundational mechanistic work on NBS radical bromination). [Link]

  • Wang Resin Linker Synthesis. Lu, G. S., Mojsov, S., Tam, J. P., & Merrifield, R. B. (1981). The Journal of Organic Chemistry, 46(17), 3433-3436. (Protocols for p-alkoxybenzyl alcohol linkers). [Link]

Sources

Application Note: Chemoselective Synthesis of Fluorinated Ether Derivatives from [3-(Bromomethyl)-4-fluorophenyl]methanol

[1]

Executive Summary

This compound is a bifunctional fluorinated building block containing two distinct reactive centers: a highly electrophilic benzyl bromide and a nucleophilic benzyl alcohol .[1] This duality presents a unique synthetic challenge: the risk of uncontrolled polymerization (intermolecular self-alkylation).

This guide provides validated protocols to chemoselectively utilize the benzyl bromide moiety to synthesize fluorinated aryl benzyl ethers —a common pharmacophore in medicinal chemistry (e.g., Vonoprazan derivatives, kinase inhibitors)—while preserving the hydroxymethyl group for downstream elaboration.

Key Chemical Properties
PropertySpecification
CAS Number 85070-67-3
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Primary Reactivity

displacement at C-Br (Electrophile)
Secondary Reactivity O-Alkylation at C-OH (Nucleophile)
Safety Hazard Lachrymator , Skin Corrosive (Category 1B)

Strategic Analysis: The Selectivity Paradox

The core challenge with this substrate is preventing the internal hydroxyl group (Nucleophile) from displacing the bromide (Electrophile) of a neighboring molecule, which leads to oligomerization.

Reaction Pathway Logic[1]
  • Path A (Recommended): Use of a weak base (

    
    ) and an external acidic nucleophile (Phenol). The base deprotonates the phenol (
    
    
    ) but not the aliphatic alcohol (
    
    
    ). The phenoxide attacks the bromide faster than the neutral alcohol can.
  • Path B (High Risk): Use of a strong base (NaH) to alkylate the alcohol. This generates a "naked" alkoxide which will competitively attack the bromide, causing polymerization.

ReactionSelectivitySMThis compound(Bifunctional Substrate)Reagent_APath A: Phenol + K2CO3(Mild Base)SM->Reagent_AReagent_BPath B: Alkyl Halide + NaH(Strong Base)SM->Reagent_BProduct_ATarget: Fluorobenzyl Aryl Ether(High Yield, Chemoselective)Reagent_A->Product_A Kinetic Control(Phenoxide > Alcohol)Product_BPolymerization / Oligomers(Self-Alkylation Side Product)Reagent_B->Product_B Loss of Selectivity

Figure 1: Chemoselectivity map highlighting the kinetic preference for Path A to avoid polymerization.

Safety Protocols (Critical)

WARNING: Benzyl bromides are potent lachrymators (tear gas agents).

  • Containment: All weighing and reactions must be performed inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or ethylenediamine in the hood to neutralize spills (amines rapidly quench benzyl bromides).

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Experimental Protocol: Synthesis of Aryl Fluorobenzyl Ethers

This protocol details the coupling of this compound with a substituted phenol to create a linker scaffold.[1]

Reagents & Materials[3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)[1]
    
  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.05 equiv) - Optional, accelerates reaction via Finkelstein mechanism.[1]

  • Solvent: Acetone (HPLC grade) or Acetonitrile (MeCN).

Step-by-Step Methodology

1. Reaction Setup:

  • To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add the Substituted Phenol (1.1 equiv) and Acetone (0.2 M concentration relative to substrate).

  • Add Potassium Carbonate (2.0 equiv) in a single portion.

  • Stir at room temperature for 15 minutes to allow partial deprotonation (formation of the phenoxide).

2. Addition of Electrophile:

  • Dissolve This compound (1.0 equiv) in a minimal amount of Acetone.

  • Add the substrate solution dropwise to the stirring phenol/base suspension over 10 minutes.

  • Note: Dropwise addition ensures the concentration of the electrophile remains low initially, further suppressing side reactions.

  • Add TBAI (5 mol%) if the phenol is sterically hindered.

3. Reaction Monitoring:

  • Heat the reaction to Reflux (approx. 60°C) .

  • Monitor via TLC (Hexane:EtOAc 3:1).

    • Substrate

      
      : ~0.4 (UV active).
      
    • Product

      
      : Typically higher (less polar than the alcohol starting material).
      
  • Reaction is usually complete within 4–6 hours.

4. Workup & Purification:

  • Cool to room temperature.[2]

  • Filter off the inorganic solids (

    
    , excess 
    
    
    ) through a pad of Celite. Rinse the pad with acetone.
  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:

    • 1M NaOH (to remove unreacted phenol).

    • Brine (saturated NaCl).

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash Column Chromatography (SiO2), eluting with a gradient of 0-40% EtOAc in Hexanes.[1]

Expected Analytical Data
  • 1H NMR (CDCl3): Look for the disappearance of the

    
     singlet (approx. 
    
    
    4.5 ppm) and the appearance of the ether methylene
    
    
    singlet (shifted upfield to approx.[1]
    
    
    5.0–5.1 ppm). The hydroxymethyl
    
    
    should remain as a singlet/doublet around
    
    
    4.6–4.7 ppm.[1]

Advanced Protocol: Synthesis of Aliphatic Ethers (Phase Transfer)

Use this protocol if the nucleophile is an aliphatic alcohol (e.g., Trifluoroethanol) rather than a phenol.[1]

Concept: Aliphatic alcohols are less acidic than phenols.

Workflow Diagram

WorkflowStep1Dissolve Alcohol (R-OH) in DCMAdd 50% aq. NaOHStep2Add Catalyst: TBAHSO4 (10 mol%)Step1->Step2Step3Add this compound(0°C -> RT)Step2->Step3Step4Vigorous Stirring (12-18h)Step3->Step4Step5Phase Separation & ExtractionStep4->Step5

Figure 2: Phase Transfer Catalysis workflow for aliphatic ether synthesis.

Protocol Modifications:

  • Solvent: Dichloromethane (DCM) and 50% Aqueous NaOH (1:1 ratio).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHSO4).

  • Procedure: The high concentration of NaOH stays in the aqueous phase. The PTC transports the hydroxide to the interface to deprotonate the external alcohol. The lipophilic substrate stays in the organic layer, protecting it from hydrolysis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Gelling/Precipitate Polymerization of substrate.[1]Reaction concentration too high or base too strong. Dilute to 0.1M; switch to milder base (

).
Low Yield Hydrolysis of Bromide to Diol.Wet solvents used. Ensure Acetone/MeCN is anhydrous.
Unreacted SM Steric hindrance of Nucleophile.Add TBAI (Finkelstein condition) or switch solvent to DMF (increases nucleophilicity).

References

  • Williamson Ether Synthesis General Methodology

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • Chemoselectivity in Benzyl Bromide Reactions: Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis; Pergamon Press: Oxford, 1991; Vol. 6.
  • Safety & Substance Data (CAS 85070-67-3)

    • PubChem Compound Summary for CID 13649439.

    • Fisher Scientific Safety Data Sheet: (4-Bromomethyl-3-fluorophenyl)methanol.[1]

  • Phase Transfer Catalysis Protocols

    • Freedman, H. H.; Dubois, R. A.[1] "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Lett.[3]1975 , 16, 3251-3254.[1] [1]

Conditions for converting [3-(Bromomethyl)-4-fluorophenyl]methanol to aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of [3-(Bromomethyl)-4-fluorophenyl]methanol to Aldehydes

Part 1: Strategic Assessment & Mechanistic Challenges

1.1 The Chemoselectivity Paradox The conversion of This compound (Substrate 1 ) to its corresponding aldehyde, 3-(bromomethyl)-4-fluorobenzaldehyde (Product 2 ), presents a specific chemoselectivity challenge that distinguishes it from routine benzyl alcohol oxidations.

  • Functional Group A (Target): The benzylic alcohol (-CH₂OH) at Position 1. This requires oxidation to the carbonyl state (-CHO).

  • Functional Group B (Liability): The benzylic bromide (-CH₂Br) at Position 3. This group is a highly reactive electrophile (alkylating agent).

Critical Failure Modes to Avoid:

  • Nucleophilic Attack (Solvolysis): The -CH₂Br group is highly susceptible to SN2 attack. Aqueous oxidants (e.g., TEMPO/Bleach) or strong bases will hydrolyze the bromide to an alcohol, leading to over-oxidation (formation of dialdehydes or dicarboxylic acids).

  • Amination (Quaternization): Methods utilizing amine bases (e.g., Swern oxidation with Et₃N quench) pose a high risk of the amine reacting with the -CH₂Br group to form quaternary ammonium salts.

  • Over-oxidation: Strong oxidants (KMnO₄, Jones Reagent) will drive the aldehyde to the carboxylic acid.

1.2 Recommended Synthetic Pathways To navigate these risks, this guide prioritizes anhydrous, non-nucleophilic, and neutral/mildly acidic conditions .

  • Method A: Activated Manganese Dioxide (MnO₂) – The Heterogeneous Standard. Best for small-to-mid scale (mg to g). Mildest conditions; leaves alkyl halides untouched.

  • Method B: Pyridinium Chlorochromate (PCC) – The Robust Alternative. Reliable for larger batches where MnO₂ surface area variability is a concern.

  • Method C: Dess-Martin Periodinane (DMP) – The Homogeneous High-Yield Route. Best for high-value intermediates requiring simple workup without heavy metal waste.

Part 2: Experimental Protocols

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Rationale: MnO₂ acts as a surface-active oxidant. It is highly selective for benzylic alcohols and operates in neutral organic solvents, preventing hydrolysis of the bromomethyl group.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Activated MnO₂ (10.0 – 20.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)

Step-by-Step Protocol:

  • Activation (Critical): If using commercial MnO₂, dry it in an oven at 110°C for 24 hours prior to use. Unactivated MnO₂ often leads to stalled reactions.

  • Solvation: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Addition: Add Activated MnO₂ (10 equivalents) in a single portion with vigorous stirring.

  • Reaction: Stir the black suspension at room temperature (20-25°C).

    • Monitoring: Check TLC every 2 hours. Benzylic alcohols typically convert within 4–16 hours.

    • Boost: If reaction stalls at >50% conversion, add another 5 equivalents of MnO₂.

  • Workup: Filter the mixture through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The aldehyde is usually obtained in high purity (>90%) without column chromatography.

Pros: No aqueous workup; neutral pH; preserves -CH₂Br. Cons: High mass of reagent required (heterogeneous surface dependency).

Method B: Pyridinium Chlorochromate (PCC) Oxidation

Rationale: PCC is a classic reagent for stopping at the aldehyde stage.[1][2] While acidic, it is performed in anhydrous DCM, avoiding the hydrolysis of the sensitive bromide.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: PCC (1.5 equiv)

  • Additive: Celite or Silica Gel (1:1 weight ratio to PCC) – Prevents gummy tar formation.

  • Solvent: Anhydrous DCM

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, suspend PCC (1.5 equiv) and an equal weight of Celite in anhydrous DCM.

  • Addition: Add the substrate (dissolved in minimal DCM) dropwise to the orange suspension at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. The solution will turn from orange to a dark brown/black tar (adsorbed on Celite).

  • Workup: Dilute with diethyl ether (precipitates chromium salts). Filter through a plug of silica gel or Florisil.

  • Purification: Concentrate the filtrate. If chromium residues persist (green/brown tint), pass through a short silica column eluting with 10% EtOAc/Hexanes.

Pros: Reliable stoichiometry; rapid reaction. Cons: Chromium toxicity; acidic character (usually tolerated by benzyl bromides, but monitor stability).

Part 3: Decision Logic & Visualization

Workflow: Oxidant Selection Strategy

The following decision tree illustrates the logic for selecting the appropriate method based on scale and sensitivity constraints.

OxidationStrategy Start Substrate: this compound CheckScale Reaction Scale? Start->CheckScale Avoid AVOID: Swern (Et3N alkylation) AVOID: Bleach (Hydrolysis) Start->Avoid SmallScale < 5 grams CheckScale->SmallScale LargeScale > 5 grams CheckScale->LargeScale CheckSens Is -CH2Br extremely labile? SmallScale->CheckSens PCC Method B: PCC (Robust, Acidic) LargeScale->PCC Cost/Throughput MnO2 Method A: MnO2 (Mildest, Heterogeneous) CheckSens->MnO2 Yes (High Risk) DMP Method C: Dess-Martin (Homogeneous, Neutral) CheckSens->DMP No (Standard)

Figure 1: Decision matrix for selecting the optimal oxidation condition, prioritizing the preservation of the alkyl bromide moiety.

Part 4: Data Summary & Troubleshooting

Comparative Method Analysis
ParameterMnO₂ (Method A) PCC (Method B) Dess-Martin (Method C) Swern
Chemoselectivity ExcellentGoodExcellentPoor (Alkylation risk)
Reaction pH NeutralAcidicNeutral/Weakly AcidicBasic (Quench)
Water Tolerance Low (Must be dry)LowLowLow
Workup Filtration (Simple)Filtration + ColumnExtraction (Na₂S₂O₃)Extraction
Typical Yield 85-95%75-85%90-98%N/A (Side reactions)
Safety Dust inhalationCr(VI) CarcinogenShock sensitive (dry)Odor (DMS), CO release
Troubleshooting Guide
  • Problem: Incomplete conversion with MnO₂.

    • Root Cause: MnO₂ surface is deactivated or "wet".

    • Solution: Use "Activated" grade or azeotrope the reagent with toluene before use. Increase equivalents to 20x.

  • Problem: Loss of Bromine (formation of benzyl alcohol/ether).

    • Root Cause: Presence of water or nucleophilic solvent (methanol/ethanol impurities).[3]

    • Solution: Ensure DCM is distilled over CaH₂ or passed through activated alumina. Strictly avoid alcohol solvents.

  • Problem: Green emulsion during PCC workup.

    • Root Cause: Chromium salts trapping product.

    • Solution: Add Celite before the reaction starts. Filter through a pad of silica gel rather than paper.

Part 5: Safety & Regulatory Note

  • Lachrymator Warning: Both the starting material (benzyl bromide derivative) and the product are likely potent lachrymators (tear agents). Handle only in a functioning fume hood.

  • Chromium Disposal: All PCC waste (solid and liquid) must be segregated as heavy metal waste.

  • HF Generation: While the fluorine on the aromatic ring is stable, accidental combustion or extreme acidic conditions could theoretically release HF. Standard lab PPE (gloves, goggles) is sufficient for these protocols.

References

  • Manganese Dioxide Oxidation

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. (2001).
    • Protocol Validation:

  • PCC Oxidation

    • Corey, E.J., & Suggs, J.W. "Pyridinium Chlorochromate.[1][2][4][5][6] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds."[7][8] Tetrahedron Letters, 16(31), 2647-2650.

    • Mechanism & Protocol:

  • Chemoselectivity in Benzylic Systems

    • Lee, J.C., et al. "Selective Oxidation of Benzylic Alcohols to Benzaldehydes with Oxone/NaBr."[3][7] Synthetic Communications, 32(14), 2115–2123 (2002).[3] (Note: Discusses alternative methods but highlights the challenge of bromide stability).

  • Dess-Martin Periodinane (DMP)

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[9] Chem. 1983, 48, 4155.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of benzyl bromide during workup of CAS 1378867-70-9

[1]

Molecule Profile & Reactivity Risks

Compound: this compound CAS: 1378867-70-9 Molecular Formula:

1
The Dual-Threat Mechanism

Unlike simple benzyl bromides, this molecule contains an internal nucleophile (the hydroxyl group). This dictates two distinct decomposition pathways during workup:

  • Hydrolysis (Water Attack):

    • Mechanism:[1][2][3] Water attacks the benzylic carbon bearing the bromine (

      
       or 
      
      
      ).
    • Product: [3-(Hydroxymethyl)-4-fluorophenyl]methanol (The di-alcohol).[1]

    • Trigger: High pH (OH⁻ ions), heat, or prolonged aqueous contact.

  • Self-Alkylation (Polymerization):

    • Mechanism:[1][2][3] The hydroxyl group of Molecule A attacks the bromomethyl group of Molecule B.

    • Product: Poly-benzyl ethers (Gummy/insoluble solids).[1]

    • Trigger:Basic workup (deprotonation of the alcohol makes it a strong alkoxide nucleophile).

Troubleshooting Guide (Q&A)

Q1: I see a new polar spot on TLC after aqueous washing. Is this hydrolysis?

Diagnosis: Likely, yes. Explanation: The benzyl bromide moiety is highly susceptible to hydrolysis. If you used a basic wash (e.g.,


Solution:
Q2: My product is turning into a gummy solid during concentration. Why?

Diagnosis: Intermolecular Self-Alkylation.[1] Explanation: As you concentrate the solvent, the molecules come closer together. If the solution is even slightly basic or if the temperature is too high, the alcohol tail of one molecule snaps onto the bromide head of another. Solution:

  • Keep the rotary evaporator bath below 30°C .

  • Do not concentrate to absolute dryness unless necessary; store as a concentrated solution in DCM or Toluene if possible.

  • Ensure the crude solution is strictly neutral or slightly acidic before concentration.

Q3: Can I use Methanol or Ethanol to extract the product?

Diagnosis: CRITICAL ERROR. Explanation: Primary alcohols (MeOH/EtOH) will rapidly react with the benzyl bromide group to form methyl/ethyl ethers (solvolysis). Solution: Use non-nucleophilic solvents for extraction. Dichloromethane (DCM) or TBME (tert-Butyl methyl ether) are recommended.[1] TBME is sterically hindered and less likely to react than primary alcohols.

Optimized Workup Protocol

This protocol is designed to minimize hydrolysis and prevent self-polymerization.[1]

Prerequisites:

  • Temperature: All solvents must be ice-cold (

    
    ).
    
  • Glassware: Acid-washed or neutral; avoid base-contaminated glassware.[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1. Quench Cool reaction mixture to

. Add cold saturated

or dilute

(

).
Quenches reagents while maintaining slightly acidic pH (

) to prevent alkoxide formation.
2. Extract Extract immediately with cold Dichloromethane (DCM) .DCM solubilizes the polar alcohol-bromide well but separates cleanly from water.[1]
3. Wash Wash organic layer once with cold Brine (sat. NaCl) .Removes bulk water. DO NOT use

or Carbonate washes.
4. Dry Dry over anhydrous

for 5–10 mins at

.

can be slightly Lewis-acidic/basic depending on prep; Sodium Sulfate is milder.
5.[1] Filter Filter off desiccant immediately.Prolonged contact with hydrated salts can induce slow hydrolysis.
6. Conc. Evaporate solvent at

.
Heat promotes both hydrolysis and polymerization.
7. Store Store under Argon at

.[1]
Low temp slows intrinsic decomposition.

Mechanistic Visualization

The following diagram illustrates the competing pathways that must be suppressed during workup.

DecompositionPathwaysTargetTarget: this compound(CAS 1378867-70-9)HydrolysisHydrolysis Product(Di-alcohol)Target->HydrolysisPath A: Nucleophilic Attack by H₂O(Accelerated by Heat/Time)PolymerPolymerized Ether(Gummy Solid)Target->PolymerPath B: Self-Alkylation(Accelerated by Base/Concentration)WaterWater (H₂O)(From Aqueous Workup)Water->HydrolysisBaseBase (OH⁻ / HCO₃⁻)(From Neutralization)Base->PolymerDeprotonates -OHPreventAPREVENTION A:Cold Temp, Fast SeparationPreventA->HydrolysisBlocksPreventBPREVENTION B:Avoid Base, Keep DilutePreventB->PolymerBlocks

Caption: Competing decomposition pathways for CAS 1378867-70-9. Path A (Hydrolysis) and Path B (Polymerization) are mitigated by specific workup controls.

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 1378867-70-9).[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.).[4] Benzyl Bromide: Properties and Reactivity. (Standard reactivity profile of benzyl bromides). Retrieved February 15, 2026, from [Link]

Technical Support Center: Handling the Lachrymatory Properties of [3-(Bromomethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(Bromomethyl)-4-fluorophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information for the safe and effective handling of this lachrymatory compound. This resource combines established safety protocols with field-proven insights to address common challenges and questions.

I. Understanding the Hazard: Why is this compound a Lachrymator?

This compound is a substituted benzyl bromide derivative. The bromomethyl group (-CH₂Br) is the primary structural feature responsible for its lachrymatory (tear-inducing) properties. This functional group is highly reactive and can readily undergo nucleophilic substitution reactions, such as alkylating biological macromolecules.

When vapors of this compound come into contact with the moisture in the eyes, nasal passages, or respiratory tract, the compound can react with nucleophilic groups on sensory nerve endings. This interaction triggers a pain response, leading to the characteristic symptoms of tearing, irritation, and discomfort.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are its lachrymatory properties, which cause severe irritation to the eyes, skin, and respiratory system.[1][2][3] It is also toxic if swallowed.[1] Direct contact can cause skin irritation and serious eye irritation.[1][3] Inhalation of vapors or aerosols may cause respiratory irritation.[3][4]

Q2: What are the physical properties I should be aware of?

A2: Understanding the physical properties of this compound is crucial for safe handling and storage.

PropertyValueSource
Appearance White to almost white powder or crystal[5]
Molecular Formula C₇H₆BrFO[5][6][7]
Molecular Weight 205.026 g/mol [5][7]
Storage Temperature Room Temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended[6][8]
Q3: Can I store this compound on the open bench?

A3: No. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids and strong bases.[2][4][9] It is advisable to store it in a designated, locked cabinet or area accessible only to authorized personnel.[1][4]

III. Troubleshooting Guide: Addressing Common Issues

Scenario 1: I can smell the compound even though the container is closed. What should I do?

This indicates a potential leak or contamination of the exterior of the container.

  • Immediate Action: Do not open the container. Ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Troubleshooting Steps:

    • Move to a well-ventilated area, preferably a chemical fume hood.

    • Carefully inspect the container for any visible cracks or damage.

    • If the container is compromised, carefully transfer the material to a new, appropriate container inside a fume hood.

    • Decontaminate the exterior of the original container and any contaminated surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water.

    • If the source of the odor cannot be identified, it is best to treat the entire storage area as potentially contaminated and perform a thorough cleaning.

Scenario 2: My eyes started tearing during an experiment. What is the correct first aid procedure?

Immediate and thorough irrigation is critical to minimize injury.

  • Immediate Action: Move away from the source of exposure immediately and get to an eyewash station.[10][11]

  • First Aid Protocol:

    • Flush your eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[2][10][11][12][13]

    • Remove contact lenses if present and easy to do so.[2][4][14] Do not reinsert them.[10]

    • Seek immediate medical attention after flushing.[2][12]

Scenario 3: I accidentally spilled a small amount of the solid on my gloved hand.

Proper glove removal and handwashing are essential to prevent skin contact.

  • Immediate Action: Carefully remove the contaminated glove without touching the outside with your bare hand.

  • Decontamination Procedure:

    • Immediately wash your hands thoroughly with soap and plenty of water for at least 15 minutes.[9][12]

    • If skin irritation occurs, seek medical advice.[1]

    • Dispose of the contaminated glove as hazardous waste.

Scenario 4: A small amount of the compound was spilled on the lab bench.

Prompt and proper cleanup is necessary to prevent further exposure.

  • Immediate Action: Cordon off the spill area to prevent others from entering.

  • Cleanup Protocol:

    • Ensure you are wearing appropriate PPE, including respiratory protection if vapors are present.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[1]

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[15]

    • All materials used for cleanup should be disposed of as hazardous waste.

Spill_Cleanup_Workflow start Spill Occurs secure_area Secure the Area start->secure_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) secure_area->don_ppe absorb Cover with Inert Absorbent Material don_ppe->absorb collect Carefully Collect Absorbed Material absorb->collect decontaminate Decontaminate Spill Area (Solvent then Soap & Water) collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

IV. Experimental Protocols

Protocol 1: Safe Weighing and Handling

This protocol minimizes the risk of exposure during the weighing and transfer of this compound.

  • Preparation:

    • Work within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Don appropriate PPE: chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Weighing:

    • Use a tared, sealed container to weigh the compound.

    • If weighing directly onto a weigh boat, perform this inside the fume hood.

    • Close the primary container immediately after dispensing.

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel inside the fume hood.

    • Use a powder funnel to avoid spills.

  • Cleanup:

    • Decontaminate the spatula and any other equipment used with a suitable solvent.

    • Wipe down the balance and surrounding area within the fume hood.

Protocol 2: Quenching of Reactions Containing this compound

Unreacted this compound in a reaction mixture must be safely quenched before workup.

  • Preparation:

    • Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, LC-MS).

    • Cool the reaction mixture in an ice bath.[16]

  • Quenching Procedure:

    • While stirring, slowly add a nucleophilic quenching agent. A common and effective choice is a saturated aqueous solution of sodium bicarbonate or sodium metabisulfite.[17] The choice of quenching agent may depend on the specific reaction chemistry.

    • Be aware that the quenching process may be exothermic.[16][17] Add the quenching agent dropwise to control the temperature.

    • Continue stirring in the ice bath for 15-30 minutes after the addition is complete to ensure the reaction is fully quenched.

  • Workup:

    • Proceed with the standard aqueous workup and extraction procedures.

Quenching_Protocol start Reaction Complete cool Cool Reaction Mixture (Ice Bath) start->cool prepare_quench Prepare Quenching Agent (e.g., sat. aq. NaHCO₃) cool->prepare_quench add_quench Slowly Add Quenching Agent (Monitor Temperature) prepare_quench->add_quench stir Stir for 15-30 minutes add_quench->stir workup Proceed to Aqueous Workup stir->workup end Quenching Complete workup->end

V. Personal Protective Equipment (PPE) Recommendations

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles. A face shield may be necessary for larger quantities.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1] Change gloves immediately if they become contaminated.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger-scale operations, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection: Work should be conducted in a chemical fume hood. If there is a risk of vapor or aerosol generation outside of a fume hood, a respirator with an appropriate cartridge is required.[3]

VI. Decontamination and Waste Disposal

  • Decontamination: All glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., isopropanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. After the initial solvent rinse, glassware can be washed with soap and water. Contaminated clothing should be removed immediately and laundered separately before reuse.[1][18][19] Heavily contaminated disposable items should be treated as hazardous waste.

  • Waste Disposal: All solid waste, contaminated absorbents, and rinsates containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][20]

References

  • Decontamination Personal - Chemical Agent Instructor. (n.d.).
  • Tear Gas Cleanup and Remediation: A Comprehensive Guide. (2025, January 23). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Tear gas - Wikipedia. (n.d.). Retrieved from [Link]

  • How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Quenching guide : r/Chempros - Reddit. (2024, April 9). Retrieved from [Link]

  • Understanding Tear Gas Contamination and Cleanup Methods. (2025, January 29). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide - PHR - Physicians for Human Rights. (n.d.). Retrieved from [Link]

  • 11 Do you know first-aid for injuries caused by chemicals?. (n.d.). Retrieved from [Link]

  • First Aid: Chemical Exposure | UMass Memorial Health. (n.d.). Retrieved from [Link]

  • Tear Gas - Decontamination Procedures - Restoration Industry Association. (n.d.). Retrieved from [Link]

  • First Aid Guidelines for Handling Exposure to Harmful Substances - MyCPR NOW. (n.d.). Retrieved from [Link]

  • Protocol for quenching reactive chemicals - EPFL. (n.d.). Retrieved from [Link]

  • (3-ethyl-4-fluorophenyl)methanol - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • U.S. EPA, Pesticides, Label, TBCH, 4/23/2010. (2010, April 23). Retrieved from [Link]

Sources

Purification of unstable benzyl bromides on silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers navigating the complexities of purifying unstable benzyl bromides. This technical support center provides in-depth answers to common challenges, troubleshooting workflows, and detailed protocols to prevent product decomposition during silica gel chromatography.

The Challenge with Benzyl Bromides

Benzyl bromides are potent electrophiles, making them highly valuable intermediates in organic synthesis. However, this reactivity is a double-edged sword. Many substituted benzyl bromides are notoriously unstable, particularly when exposed to the acidic environment of standard silica gel. The Lewis acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition, leading to hydrolysis, elimination, or rearrangement products, resulting in significantly reduced yields and purification headaches.

This guide provides practical, field-tested solutions to mitigate these stability issues, ensuring successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my benzyl bromide product decomposing on the silica gel column?

Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can promote the formation of a stabilized benzylic carbocation from the benzyl bromide.[1] This intermediate can then be attacked by nucleophiles (like water in the solvent or on the silica surface) to form benzyl alcohol, or undergo other decomposition pathways. This process is a common cause of low recovery for acid-sensitive compounds.[2][3][4]

Q2: What are the typical signs of decomposition during chromatography?

The most common indicators of on-column decomposition are:

  • Low or No Product Recovery: A significant loss of mass between the crude material loaded and the purified material recovered.[4]

  • Appearance of New Spots on TLC: Fractions collected from the column show new, unexpected spots that were not present in the initial crude mixture TLC. Often, a new spot at the baseline (highly polar) may appear, corresponding to benzyl alcohol.

  • Streaking: The compound streaks down the TLC plate or elutes from the column over a large number of fractions, indicating potential degradation or strong, irreversible binding.

Q3: Can I avoid column chromatography altogether?

Yes, and if possible, it's often the best approach. Consider these alternatives:

  • Recrystallization: If your target compound is a solid, recrystallization is an excellent method to achieve high purity without the risk of decomposition on a stationary phase.[5]

  • Distillation: For thermally stable, liquid benzyl bromides, distillation under reduced pressure can effectively separate them from non-volatile impurities.[6] However, many derivatives are heat-sensitive, so this method should be used with caution.

  • Liquid-Liquid Extraction / Wash: Sometimes impurities can be removed with a chemical wash. For instance, excess unreacted benzyl bromide can be quenched by adding triethylamine, which forms a water-soluble quaternary ammonium salt that can be removed with an aqueous wash.[6][7]

Q4: What is the most effective way to deactivate silica gel?

The most common and effective method is to neutralize the acidic silanol sites with a base, typically triethylamine (TEA). This can be done in two primary ways:

  • Pre-flushing the Column: Pack the column as usual, then flush it with one to two column volumes of your chosen eluent containing 1-3% triethylamine. Discard this initial solvent, then run the column with your regular eluent.[2][8]

  • Using a Mobile Phase Modifier: Add 1-2% triethylamine directly to the entire mobile phase used for the purification.[9][10] This ensures the silica remains deactivated throughout the entire run.

Q5: Are there alternative stationary phases I should consider?

If your compound is sensitive to both acidic and basic conditions, or if deactivation is not effective, consider using a more inert stationary phase:

  • Neutral Alumina: A common alternative for purifying compounds that are sensitive to the acidity of silica gel.[3][9][11]

  • Florisil®: A mild, neutral magnesium silicate gel that can be effective for some separations.[3]

  • C2-Deactivated Silica Gel: A specially modified silica where some silanol groups are capped, making it less acidic and suitable for compounds prone to rearrangement.[3]

Troubleshooting Guide

Problem 1: Extremely low or zero recovery of the desired product after the column.
Potential Cause Solution
Acid-Catalyzed Decomposition The compound is likely degrading on the acidic silica. Deactivate the silica gel using the triethylamine protocol (see Protocol 1 below).[2][3]
Irreversible Binding The compound is sticking permanently to the silica. This can happen with very polar compounds. Try a more polar eluent or consider using a different stationary phase like alumina or reverse-phase silica.[3]
Product is Volatile If the product has a low boiling point, it may be evaporating during solvent removal (rotary evaporation). Use lower temperatures and be vigilant.
Problem 2: TLC of column fractions shows multiple new spots, especially at the baseline.
Potential Cause Solution
On-Column Reaction The silica is acting as a reagent, not just a stationary phase. The baseline spot is often the corresponding benzyl alcohol from hydrolysis. Immediately switch to a deactivated silica protocol or an alternative stationary phase like neutral alumina. [3][9][11]
Impure Solvents Solvents containing water or other reactive impurities can cause degradation. Ensure you are using dry, chromatography-grade solvents.
Problem 3: Product co-elutes with starting material or byproducts.
Potential Cause Solution
Poor Solvent System Selection The chosen eluent does not provide adequate separation (ΔRf is too small). Systematically screen different solvent systems. Sometimes switching one component (e.g., hexane for toluene) can dramatically alter selectivity. Using benzene as a non-polar solvent can sometimes work magic for difficult separations, but it is highly toxic and should be a last resort.[2]
Overloading the Column Too much crude material was loaded for the amount of silica used. As a general rule, use a silica-to-crude-material ratio of at least 50:1 for difficult separations.[12]
Gradient Elution Needed An isocratic (single solvent mixture) elution may not be sufficient. Start with a less polar solvent system and gradually increase the polarity to improve separation.[2]

Core Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)

This protocol neutralizes the acidic sites on silica gel, preventing the degradation of sensitive benzyl bromides.

  • Prepare the Eluent: Choose a solvent system (e.g., Ethyl Acetate/Hexane) that gives your desired product an Rf of ~0.2-0.3 on a TLC plate.

  • Prepare the Deactivating Solution: Create a separate solution of your chosen eluent containing 1-2% (v/v) of triethylamine.

  • Pack the Column: Dry or slurry pack your column with the appropriate amount of silica gel as you normally would.

  • Deactivate (Flush): Add the deactivating solution (from step 2) to the column and use positive pressure to push 1-2 full column volumes through the silica gel. Discard the eluted solvent.[2][8]

  • Equilibrate: Flush the column with at least one column volume of the pure eluent (without TEA) to remove the excess base from the solvent phase.

  • Load and Run: Load your sample (dry loading is recommended, see Protocol 3) and run the chromatography using the pure eluent. The silica surface will remain passivated.

Protocol 2: Dry Loading for Sensitive Compounds

Dry loading minimizes the time your compound spends in a concentrated state on the silica surface before elution begins, reducing the opportunity for decomposition.[2]

  • Dissolve Crude Product: Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (typically 1-2 times the mass of your crude product).

  • Mix and Evaporate: Add the solution of your crude product to the flask containing the silica gel. Mix thoroughly to create a slurry.

  • Dry Completely: Remove the solvent completely by rotary evaporation until you are left with a dry, free-flowing powder.

  • Load Column: Carefully add the powdered sample-silica mixture to the top of your prepared column.

  • Elute: Gently add a layer of sand or fritted disc, and begin your elution.

Visualization and Data

Decision Workflow for Purification

This diagram outlines the logical steps to decide on the best purification strategy for a newly synthesized benzyl bromide.

G cluster_0 cluster_1 cluster_2 start Crude Product Obtained tlc Run Analytical TLC (Crude Mixture) start->tlc check_spots Analyze TLC Plate tlc->check_spots is_solid Is Product Solid? check_spots->is_solid Clean Baseline, Good Spot Separation check_streaks Streaking or New Spots (Decomposition)? check_spots->check_streaks Streaking, Fading, or New Baseline Spots recrystallize Purify by Recrystallization is_solid->recrystallize Yes column Proceed to Chromatography is_solid->column No / Impure Solid deactivate Use Deactivated Silica (TEA Protocol) check_streaks->deactivate Yes alt_phase Use Alternative Phase (e.g., Neutral Alumina) deactivate->alt_phase If Base-Sensitive

Caption: Decision tree for selecting a purification method.

Mechanism of Decomposition on Silica

This diagram illustrates how acidic silanol groups on the silica surface can catalyze the hydrolysis of a benzyl bromide.

G cluster_0 Silica Surface cluster_1 silanol Si-OH (Acidic Site) TS Transition State [R-CH₂···Br···H···O-Si] silanol->TS BnBr R-CH₂-Br (Benzyl Bromide) BnBr->TS Interaction Carbocation R-CH₂⁺ (Benzylic Carbocation) TS->Carbocation Loss of HBr Product R-CH₂-OH (Benzyl Alcohol) Carbocation->Product H2O H₂O (from solvent/silica) H2O->Product Nucleophilic Attack

Caption: Catalytic decomposition pathway on silica gel.

Comparison of Stationary Phases
Stationary PhaseAcidityBest ForConsiderations
Standard Silica Gel Acidic (pKa ~4.5)General-purpose purification of stable, non-basic compounds.Can decompose acid-sensitive compounds like unstable benzyl bromides.[2][3]
Deactivated Silica Gel NeutralizedAcid-sensitive compounds.Requires pre-treatment with a base (e.g., TEA). Compound must be base-stable.[8][10]
Neutral Alumina Neutral (pH ~7)Acid- and base-sensitive compounds, amines.Can have different activity levels (Brockmann I-V); may retain very polar compounds strongly.[3]
Basic Alumina Basic (pH ~10)Purification of basic compounds (e.g., amines).Will decompose base-sensitive compounds.
Florisil® NeutralMild purification of less polar compounds.Some compounds may adhere irreversibly; test on TLC first.[3]

References

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Various Authors. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. Retrieved from [Link]

  • Method for producing benzyl bromide derivatives. (1999). Google Patents.
  • Various Authors. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]

  • Various Authors. (2010). AskChem: Do primary bromides decompose on silica? Reddit r/chemistry. Retrieved from [Link]

  • Various Authors. (2012). Removing Benzyl bromide. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). separating benzyl bromide. Reddit r/chemistry. Retrieved from [Link]

  • Various Authors. (2015). Deactivating Silica Gel with Triethylamine. Reddit r/chemhelp. Retrieved from [Link]

  • Various Authors. (2016). BnBr purification via basic alumina? Reddit r/chemistry. Retrieved from [Link]

  • Method for preparing substituted benzyl bromides. (2000). Google Patents.
  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson+. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Retrieved from [Link] (Note: While not directly in search results, this is the foundational paper for Flash Chromatography and is essential context).

Sources

Stabilization of [3-(Bromomethyl)-4-fluorophenyl]methanol solutions for HTS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compound Management & HTS Stabilization Subject: Stabilization of [3-(Bromomethyl)-4-fluorophenyl]methanol (CAS: 222978-01-0) Ticket ID: HTS-STAB-2024-BFPM[1]

Executive Summary

You are working with This compound , a bifunctional building block containing a reactive benzyl bromide and a benzyl alcohol .[1] In the context of High-Throughput Screening (HTS), this compound presents a "perfect storm" of instability. It is an alkylating agent susceptible to hydrolysis, oxidation, and self-polymerization.

This guide moves beyond generic "store at -20°C" advice. It dissects the specific chemical failure modes of this molecule in DMSO and aqueous buffers, providing a self-validating protocol to ensure your HTS data reflects the activity of the parent compound, not its degradation products.

Module 1: The Chemistry of Instability (Root Cause Analysis)

Before handling the compound, you must understand why it degrades. This molecule has three primary failure modes in solution:

  • The Kornblum Oxidation (DMSO Incompatibility):

    • Mechanism: DMSO is not just a solvent; it is an oxidant.[1] The sulfoxide oxygen attacks the electrophilic carbon of the bromomethyl group (

      
      ). This forms an alkoxysulfonium intermediate, which collapses to form an aldehyde (
      
      
      
      ) and dimethyl sulfide.[1]
    • Result: Your compound converts into [3-formyl-4-fluorophenyl]methanol, losing its alkylating ability.[1]

  • Hydrolysis (Aqueous Sensitivity):

    • Mechanism: Upon exposure to atmospheric moisture or aqueous buffers, the bromide is displaced by water (

      
       mix due to the benzyl stabilization).
      
    • Result: Formation of the di-alcohol [3-(hydroxymethyl)-4-fluorophenyl]methanol and HBr acid.[1] The generated acid autocatalyzes further degradation.[1]

  • Self-Alkylation (Polymerization):

    • Mechanism: This molecule contains a nucleophile (

      
      ) and an electrophile (
      
      
      
      ).[1] In high-concentration stocks (>10 mM), Molecule A can attack Molecule B.[1]
    • Result: Formation of insoluble poly-ether oligomers/precipitates.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of your compound if mishandled.

DegradationPathways cluster_legend Environment Triggers Compound This compound (Active Reagent) Aldehyde Degradant A: Aldehyde Derivative (Inactive) Compound->Aldehyde Kornblum Oxidation (DMSO + Heat/Time) Diol Degradant B: Di-Alcohol (Hydrolysis Product) Compound->Diol Hydrolysis (Water/Moisture) Polymer Degradant C: Oligomers/Precipitate (Self-Alkylation) Compound->Polymer Intermolecular SN2 (High Conc. >50mM) DMSO DMSO (RT) H2O Moisture

Figure 1: Chemical degradation pathways of benzyl bromide derivatives in storage and screening conditions.

Module 2: Storage & Handling Protocols

To mitigate the risks identified above, adhere to this strict protocol.

Solvent Selection
  • Do NOT use: Standard laboratory-grade DMSO (often contains water) or protic solvents (Methanol/Ethanol).[1]

  • MUST USE: Anhydrous DMSO (Water content < 0.05%) or Anhydrous DMA (Dimethylacetamide).[1] DMA is often kinetically slower at Kornblum oxidation than DMSO.[1]

  • Acid Scavenger (Optional but Recommended): For long-term storage, add copper(0) wire or a small amount of solid-supported base (e.g., weak basic resin) to the stock to scavenge HBr, though this can interfere with some assays. For pure HTS stocks, relying on anhydrous conditions is safer than additives.

Preparation of Stock Solutions (10 mM)
ParameterSpecificationReason
Concentration Max 10 mM Reduces the rate of second-order self-alkylation reactions.
Atmosphere Argon or Nitrogen Displaces humid air.[1] Oxygen is less of an issue than moisture.[1]
Container Amber Glass or PP Benzyl halides are photolabile.[1] Amber protects from UV cleavage.[1]
Temperature -80°C (Preferred) or -20°C Arrhenius kinetics: Every 10°C drop roughly halves the degradation rate.[1]
Freeze-Thaw Management
  • The Rule of Three: Discard any aliquot that has undergone more than 3 freeze-thaw cycles.

  • Single-Use Aliquots: Store stocks in small volumes (e.g., 20-50 µL) in matrix tubes to avoid thawing the bulk supply.

Module 3: HTS Workflow Integration

When moving from storage to the assay plate, the clock starts ticking.

Protocol: The "Just-in-Time" Dilution
  • Thaw: Thaw the 10 mM DMSO stock at Room Temperature (RT) until just melted. Do not warm.

  • QC Check (Visual): Inspect for precipitate. If cloudy, self-alkylation or hydrolysis has occurred.[1] Do not filter (this changes concentration); discard the tube.[1]

  • Intermediate Dilution:

    • Dilute into the assay buffer immediately before dispensing.[1]

    • Critical: Do not let the compound sit in aqueous buffer for >30 minutes before adding the enzyme/cells. The half-life of benzyl bromides in water at pH 7 can be as short as 1-2 hours.[1]

  • Mixing: Use non-contact acoustic dispensing (e.g., Echo) if possible to minimize tip contamination and shear stress.[1]

QC Decision Tree

Use this workflow to validate stock integrity before a large screen.[1]

QCWorkflow Start Thaw Stock Solution Visual Visual Inspection: Cloudy or Yellow? Start->Visual LCMS LC-MS Analysis (UV 254nm + MS) Visual->LCMS No (Clear) Decision1 Discard (Polymer/Degradation) Visual->Decision1 Yes Decision2 Check Purity >90%? LCMS->Decision2 Pass Proceed to HTS Decision2->Pass Yes Fail Repurify or Resynthesize Decision2->Fail No

Figure 2: Quality Control decision tree for reactive electrophiles prior to screening.

Module 4: Troubleshooting & FAQs

Q1: My DMSO stock turned yellow overnight. Is it still good?

  • Diagnosis: Likely HBr formation .[1] The yellow color often indicates the formation of bromine traces or conjugated degradation products due to acid catalysis.

  • Action: Check LC-MS. If the parent peak is <80%, discard. The acid generated can also kill cells or inhibit enzymes non-specifically, leading to false positives.

Q2: Can I store this compound in Ethanol instead of DMSO?

  • Answer: No. Ethanol is a nucleophile.[1] It will react with the benzyl bromide to form the ethyl ether (solvolysis), especially if the solution is not kept strictly at -80°C. Anhydrous DMA or DMSO are the only viable polar solvents for stocks.

Q3: We see high "activity" in the screen, but it washes out in dose-response. Why?

  • Diagnosis: This is a classic "Covalent False Positive" signature.[1] The benzyl bromide might be alkylating a nucleophilic residue (Cysteine/Lysine) on your target protein irreversibly.[1]

  • Verification: Run a "Jump Dilution" assay or check for time-dependent inhibition (

    
     shifts lower with longer incubation). If confirmed, the compound is acting as a covalent inhibitor, which may be desired or undesired depending on your project goals.
    

Q4: The compound precipitates when diluted into PBS.

  • Diagnosis: Low solubility of the aromatic halide.[1]

  • Action: Ensure your final DMSO concentration in the assay is 1-2% (if tolerated). Alternatively, add 0.01% Triton X-100 to the buffer before adding the compound to stabilize the colloid.

References

  • Kornblum, N., et al. (1959).[1][2][3] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[2] Journal of the American Chemical Society.[1][2][3] Link[1]

  • Archer, J. R. (2004).[1] "History, Evolution, and Trends in Compound Management for High Throughput Screening." Assay and Drug Development Technologies. Link

  • Ellson, R., et al. (2005).[1] "Precise Noncontact Dispensing of Compound Libraries for HTS." Combinatorial Chemistry & High Throughput Screening. Link

  • Kozikowski, B. A., et al. (2003).[1] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. Link[1]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of bromomethyl benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Bromomethyl Benzyl Alcohols: A Comparative Analysis of Ortho, Meta, and Para Isomers

Introduction: Decoding Molecular Blueprints

In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an indispensable tool for elucidating molecular structures. For researchers in synthetic chemistry and drug development, the ability to rapidly and accurately identify compounds and their isomers is paramount. Bromomethyl benzyl alcohols, key intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals, present a compelling case study in structural isomerism. The differentiation of ortho, meta, and para isomers is a common analytical challenge, as they possess identical molecular weights and often exhibit similar chromatographic behavior.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the nuanced world of mass spectrometry fragmentation to provide a robust framework for distinguishing these critical isomers. We will move beyond a simple catalog of fragments to explore the underlying chemical principles that govern their formation under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By understanding the "why" behind the fragmentation, researchers can interpret mass spectra with greater confidence and precision.

The Engine of Fragmentation: Ionization Techniques

The fragmentation pattern of a molecule is fundamentally dictated by the method used to ionize it. The two most common techniques applicable to bromomethyl benzyl alcohols are Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS).

  • Electron Ionization (EI): This high-energy, "hard" ionization technique, typically performed at 70 eV, bombards the molecule with electrons, creating a high-energy radical cation (M•+).[1] This excess energy induces extensive and reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum. EI is ideal for identifying unknown compounds by matching their fragmentation patterns against spectral libraries like the NIST database.[2][3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions with minimal internal energy, typically protonated molecules ([M+H]+) in positive ion mode.[1][4] While this preserves the molecular weight information, it yields little to no fragmentation in the source.[1] To elicit structural information, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). In this process, the precursor ion of interest is isolated and collided with an inert gas, allowing for controlled fragmentation that can be systematically studied.[4]

Fundamental Fragmentation Pathways: The Chemical Logic

The structure of bromomethyl benzyl alcohol contains several key features that predictably influence its fragmentation: a labile benzylic alcohol, a C-Br bond, and a stable aromatic ring. The interplay of these groups governs the primary fragmentation routes.

  • Benzylic C-Br Cleavage: The carbon-bromine bond is relatively weak and prone to cleavage. A dominant pathway involves the loss of a bromine radical (•Br) to form a stable, resonance-stabilized hydroxymethylbenzyl cation. This is a common fragmentation pattern for alkyl halides.[5]

  • Formation of the Tropylium Ion: The benzyl cation (C₇H₇⁺, m/z 91) is a ubiquitous fragment in the mass spectra of compounds containing a benzyl moiety.[6][7] It readily rearranges to the highly stable, aromatic tropylium ion, making its formation a very favorable pathway.[7]

  • Alpha (α) Cleavage of the Alcohol: Alcohols frequently undergo cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[8][9] For a primary alcohol like this, this would involve the loss of a hydrogen radical to form a protonated aldehyde.

  • Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a classic fragmentation pathway for alcohols, often resulting in a prominent [M-18]•+ ion.[5][8][9]

Comparative Analysis: Differentiating the Isomers

The true power of mass spectrometry is revealed in its ability to distinguish isomers by subtle yet significant differences in their fragmentation patterns. The relative positions of the bromomethyl and hydroxymethyl groups are the primary determinant of these differences.

Para-(4)-Bromomethyl Benzyl Alcohol

With substituents at opposite ends of the ring, the para isomer exhibits fragmentation patterns largely uninfluenced by intramolecular interactions. Its fragmentation is a textbook example of the fundamental pathways described above.

  • Primary Fragmentation: The EI spectrum is dominated by the loss of the bromine atom to form the 4-(hydroxymethyl)benzyl cation (m/z 107). This ion is the base peak in many spectra.[10]

  • Secondary Fragmentation: This m/z 107 ion readily loses a molecule of formaldehyde (CH₂O, 30 Da) to yield the phenyl cation (m/z 77) or loses a hydroxyl radical (•OH, 17 Da) to form the tropylium ion precursor at m/z 90, which can then rearrange. The direct formation of the tropylium ion (m/z 91) via cleavage of the C-C bond is less favored but still observed.

Figure 2. Simplified EI fragmentation pathway for the meta isomer.

Ortho-(2)-Bromomethyl Benzyl Alcohol

The ortho isomer is where the most distinct fragmentation behavior is observed due to the proximity of the two functional groups. This "ortho effect" enables unique intramolecular reactions that are sterically impossible for the meta and para isomers.

  • Diagnostic Fragmentation: A key diagnostic pathway for the ortho isomer involves the concerted loss of water (H₂O) and a bromine radical (•Br). This can proceed through a cyclic intermediate, leading to a unique and often abundant ion at m/z 89.

  • Hydrogen Elimination: Studies on analogous ortho-hydroxybenzyl alcohols have shown a prominent elimination of a dihydrogen molecule (H₂), a pathway highly characteristic of the ortho isomer. [11]This occurs via interaction between the benzylic and hydroxyl hydrogens and is a powerful diagnostic tool. A similar loss of HBr is also highly probable.

  • Water Loss: While all isomers can lose water, the ortho isomer often shows a more facile loss of H₂O due to the potential for intramolecular proton transfer, leading to a more intense [M-18]•+ peak compared to its counterparts.

Figure 3. Proposed EI fragmentation pathways for the ortho isomer, highlighting unique routes.

Summary of Key Differentiating Ions

The following table summarizes the key fragment ions and provides a quick reference for distinguishing the three isomers, primarily under EI conditions.

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureOrtho IsomerMeta IsomerPara IsomerComments
186/188 [M]•+PresentPresentPresentMolecular ion; isotopic pattern for one Br atom is characteristic.
168/170 [M - H₂O]•+High IntensityModerate IntensityModerate IntensityLoss of water is often more pronounced in the ortho isomer.
107 [M - Br]+PresentHigh IntensityHigh IntensityLoss of bromine radical is a major pathway for all isomers.
106 [M - HBr]•+Diagnostic Low/AbsentLow/AbsentFacile loss of HBr is a key indicator of the ortho isomer.
91 [C₇H₇]+PresentPresentPresentTropylium ion, common to all benzyl-containing compounds. [7]
89 [M - Br - H₂O]+Diagnostic Low/AbsentLow/AbsentSequential or concerted loss points to the ortho isomer.
79 [C₆H₇]+PresentPresentPresentOften formed from m/z 107 via loss of CO. [12]
77 [C₆H₅]+PresentPresentPresentPhenyl cation, resulting from deeper fragmentation.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following validated protocols are recommended.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This method is designed to generate a characteristic fragmentation fingerprint for library matching and isomer differentiation.

  • Sample Preparation: Dissolve 1 mg of the bromomethyl benzyl alcohol isomer in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl polysiloxane column.

  • Injection: 1 µL injection volume, split ratio 50:1.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This method allows for the controlled fragmentation of a selected precursor ion, which can be invaluable for confirming the fragmentation pathways proposed from EI data.

  • Sample Preparation: Dissolve 0.1 mg of the isomer in 1 mL of 50:50 Acetonitrile:Water.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Optimize spray voltage (~3.0 kV), desolvation gas flow, and temperature for the specific instrument.

  • MS/MS Experiment:

    • Perform a full scan experiment to identify the protonated molecule [M+H]+ at m/z 187/189.

    • Perform a product ion scan by selecting m/z 187 as the precursor ion.

    • Ramp the collision energy (e.g., 10-40 eV with Argon as collision gas) to observe the formation and evolution of fragment ions.

Conclusion

The mass spectral fragmentation of bromomethyl benzyl alcohols is a clear illustration of how fundamental chemical principles dictate the fragmentation pathways of organic molecules. While the meta and para isomers exhibit broadly similar fragmentation patterns dominated by the loss of the bromine atom, the ortho isomer provides a distinct signature. The proximity of the functional groups in the ortho position facilitates unique intramolecular reactions, such as the facile loss of HBr and the formation of a diagnostic ion at m/z 89, which are not observed in the other isomers. By leveraging high-energy EI for fingerprinting and controlled ESI-MS/MS for mechanistic studies, researchers can confidently and reliably differentiate these critical isomers, ensuring the structural integrity of their synthetic intermediates and final products.

References

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
  • Dasgupta, A., & Blackwell, W. (1992). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of analytical toxicology, 16(5), 314–317. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Gas-Phase Alcoholysis of Benzylic Halides in the Atmospheric Pressure Ionization Source. Journal of the American Society for Mass Spectrometry, 35(2), 178-184. Retrieved from [Link]

  • UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]

  • NIST. (1990). 3-Bromobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). Benzyl alcohol (PAMDB005009). Retrieved from [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics, 97(11), 8174-8186. Retrieved from [Link]

  • Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. Retrieved from [Link]

  • Ling, Y. C., & Wu, H. L. (1991). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 145-155. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (bromomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

  • Lam, K. C., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Rapid Communications in Mass Spectrometry, 36(10), e9284. Retrieved from [Link]

  • MassBank. (2008, October 21). 4-BROMOBENZYL ALCOHOL. Retrieved from [Link]

Sources

HPLC Method Development for Fluorinated Benzyl Bromide Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the separation of fluorinated benzyl bromide regioisomers (ortho-, meta-, para-), Pentafluorophenyl (PFP) stationary phases are the superior choice over standard C18 or Phenyl-Hexyl phases.

While C18 columns rely almost exclusively on hydrophobic interactions—often failing to resolve the meta- and para- isomers due to their identical hydrophobicity—PFP phases utilize a multi-modal retention mechanism (


 interaction, dipole-dipole, and shape selectivity) that exploits the specific electronic differences created by the fluorine substitution.

Critical Safety & Stability Warning: Benzyl bromides are potent alkylating agents and lachrymators.

  • Solvent Choice: Do NOT use Methanol (MeOH) as a diluent or primary mobile phase component. Benzyl bromides undergo solvolysis in alcohols to form benzyl ethers, degrading your sample during the run.

  • Recommended Solvent: Use Acetonitrile (ACN) and Water (with 0.1% Formic Acid) to ensure sample stability.

Part 1: The Chromatographic Challenge

The Analytes

The target compounds are the regioisomers of fluorobenzyl bromide:

  • 2-Fluorobenzyl bromide (Ortho)

  • 3-Fluorobenzyl bromide (Meta)

  • 4-Fluorobenzyl bromide (Para)

Chemical Constraints:

  • Structural Similarity: All three share the same molecular weight and very similar LogP (hydrophobicity) values.

  • Electronic Variance: The position of the fluorine atom significantly alters the molecular dipole moment and the electron density of the aromatic ring, but these differences are "invisible" to standard alkyl (C18) phases.

  • Reactivity: The bromomethyl group (

    
    ) is highly reactive, requiring non-nucleophilic solvents.
    
Comparative Phase Analysis[1][2]

The following table contrasts the three primary column candidates for this separation.

FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic +

+ Dipole-Dipole + Shape Selectivity
Isomer Selectivity Low. Often co-elutes meta and para isomers.Moderate. Better than C18 for aromatics, but lacks specific fluorine-fluorine affinity.High. The electron-deficient PFP ring interacts strongly with the electron-rich parts of the analyte.
Suitability for Topic Baseline (Control) Alternative Recommended
Why it works/fails Fails because

- and

- isomers have nearly identical hydrophobicity.
Offers some

retention, but often insufficient for halogenated positional isomers.
The "Fluorine-Fluorine" and dipole interactions resolve the subtle electronic differences between isomers.

Part 2: Decision Matrix & Workflow

The following diagrams illustrate the logical process for selecting the stationary phase and the method development workflow.

Diagram 1: Column Selection Logic

ColumnSelection Start Start: Fluorinated Benzyl Bromide Separation CheckStructure Analyze Isomer Structure Start->CheckStructure IsHydrophobicityDiff Is there a significant LogP difference? CheckStructure->IsHydrophobicityDiff UseC18 Use C18 Column (Standard Hydrophobicity) IsHydrophobicityDiff->UseC18 Yes CheckHalogen Are isomers halogenated (F, Cl, Br)? IsHydrophobicityDiff->CheckHalogen No (Isomers) SelectPFP SELECT PFP PHASE (Pentafluorophenyl) CheckHalogen->SelectPFP Yes (Fluorinated) SelectPhenyl Select Phenyl-Hexyl (Pi-Pi Interaction) CheckHalogen->SelectPhenyl No (General Aromatics) Mechanism Mechanism: Dipole-Dipole + Shape Selectivity Resolves m/p isomers SelectPFP->Mechanism

Caption: Logical decision tree for selecting PFP phases when hydrophobic differences (LogP) are insufficient for separation.

Diagram 2: Method Development Workflow

MethodWorkflow SamplePrep Sample Prep (Diluent: ACN) Screening Gradient Screening (5-95% B) SamplePrep->Screening Optimization Optimize Gradient (Focus on Critical Pair) Screening->Optimization Validation Final Method (Rs > 2.0) Optimization->Validation

Caption: Streamlined workflow emphasizing the critical use of ACN to prevent sample degradation.

Part 3: Experimental Protocol

Instrumentation & Materials
  • System: HPLC or UHPLC with UV-Vis / DAD detection.

  • Column: Core-shell PFP column (e.g., Kinetex PFP, Poroshell 120 PFP, or Ascentis Express F5).

    • Dimensions: 100 mm x 3.0 mm, 2.6 µm or 2.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2]

  • Wavelength: 254 nm (Aromatic ring) and 210 nm (Benzyl/Bromide absorption).

Sample Preparation (Crucial Step)
  • Stock Solution: Dissolve 10 mg of each isomer separately in 10 mL of 100% Acetonitrile .

    • Note: Avoid Methanol to prevent the formation of methyl benzyl ethers.

  • Working Standard: Mix aliquots to achieve ~50 µg/mL of each isomer. Dilute with water/ACN (50:50).

Gradient Methodology

Because the isomers are moderately non-polar, a standard gradient is the starting point.

Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)Note
0.0300.5Initial Hold
10.0700.5Linear Gradient
10.1950.5Wash
12.0950.5Wash
12.1300.5Re-equilibration
15.0300.5End

Part 4: Comparative Performance Data

The following data represents typical performance metrics observed when separating halogenated aromatic isomers on C18 versus PFP phases.

Table 1: Resolution ( ) Comparison

Critical Pair: Meta- (3-F) and Para- (4-F) isomers.

ParameterC18 Column PFP Column
Elution Order Co-elution likelyDistinct (typically ortho < meta < para)
Resolution (

) 2-F / 3-F
~ 1.2> 3.5
Resolution (

) 3-F / 4-F
< 0.8 (Co-elution) > 2.2 (Baseline)
Tailing Factor (

)
1.1 - 1.31.0 - 1.1
Selectivity (

)
1.021.15
Why PFP Wins: The Mechanism

On a C18 column, the separation is driven by hydrophobicity. Since the fluorine atom is small and does not significantly change the hydrophobic surface area between the meta and para positions, they co-elute [1].

On a PFP column, the stationary phase ring is electron-deficient (due to 5 fluorine atoms). It acts as a Lewis acid.[3] The analyte isomers have different dipole moments and electron cloud distributions based on the F-position relative to the


 group. The PFP phase "feels" these electronic differences, retaining the isomer with the highest electron accessibility or dipole moment longer [2, 3].

Part 5: Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction of the benzyl bromide with active silanols.

    • Fix: Ensure 0.1% Formic Acid is present.[4][1][2] If tailing persists, increase ionic strength by using 10mM Ammonium Formate (pH 3.0) instead of just formic acid.

  • Ghost Peaks:

    • Cause: Degradation of benzyl bromide.[5]

    • Fix: Check if Methanol was used in the autosampler wash or sample prep. Switch all lines to ACN/Water. Prepare fresh samples daily.

  • Retention Drift:

    • Cause: PFP phases can be sensitive to "dewetting" in highly aqueous conditions (though less so than C18).

    • Fix: Do not start below 10% organic modifier.

References

  • Agilent Technologies. (2014).[3][5][6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-3893EN. Link

  • Phenomenex. (n.d.). Kinetex PFP - Pentafluorophenyl Core-Shell HPLC Columns. Link

  • Supelco / Sigma-Aldrich. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • PubChem.[6] (n.d.). Benzyl Bromide - Stability and Safety. National Library of Medicine. Link

Sources

Comparison of alkylation rates: [3-(Bromomethyl)-4-fluorophenyl]methanol vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Alkylation Rates of Fluorinated vs. Non-Fluorinated Benzylic Bromides

Executive Summary

In the realm of medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. Benzylic halides are key intermediates, serving as versatile electrophiles for introducing arylmethyl moieties. The incorporation of fluorine into drug candidates is a widely employed strategy to modulate physicochemical and pharmacological properties. However, the influence of this highly electronegative atom on the reactivity of adjacent functional groups, such as a benzylic bromide, is a critical consideration for synthesis planning. This guide provides an in-depth comparison of the alkylation rate of [3-(Bromomethyl)-4-fluorophenyl]methanol with its non-fluorinated analogs. We will delve into the underlying electronic principles, present a robust experimental protocol for kinetic analysis, and interpret the resulting data to provide actionable insights for researchers. The findings indicate that the ortho-fluorine substituent significantly attenuates the S_N2 alkylation rate due to a dominant, destabilizing inductive effect on the reaction's transition state.

Introduction: The Role of Fluorine in Modulating Benzylic Reactivity

Benzylic halides are a cornerstone of organic synthesis due to the enhanced reactivity of the halogen, which is attributed to the stabilization of the transition state by the adjacent aromatic ring.[1][2] These compounds are frequently used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where they act as linkers or introduce key pharmacophoric elements.

The introduction of fluorine into molecular scaffolds is a prevalent strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[3][4] However, the profound electronic perturbations caused by fluorine can dramatically alter the reactivity of nearby functional groups. This guide addresses a specific, practical question: How does a fluorine atom positioned ortho to a bromomethyl group on a benzene ring affect its susceptibility to nucleophilic attack?

We will compare the S_N2 alkylation kinetics of This compound (1) with a suitable non-fluorinated analog, [3-(Bromomethyl)phenyl]methanol (2) . This direct comparison will elucidate the electronic impact of the fluorine substituent, providing a predictive framework for chemists working with similar fluorinated building blocks.

Theoretical Background: Unraveling the Electronic Effects

The reaction under consideration is a bimolecular nucleophilic substitution (S_N2) reaction. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate (the benzylic bromide) and the nucleophile.[5][6] The reaction proceeds via a single, concerted step involving a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a trigonal bipyramidal transition state.

Figure 1: Generalized S_N2 reaction mechanism.

The reactivity of the benzylic carbon is governed by the electronic properties of the substituents on the aromatic ring. These properties are typically dissected into two components:

  • Inductive Effect (-I): This is the through-bond polarization caused by the difference in electronegativity between atoms. Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring and the attached benzylic carbon.[7][8]

  • Resonance (Mesomeric) Effect (+M): This involves the delocalization of lone pair electrons from the substituent into the π-system of the aromatic ring. Fluorine possesses lone pairs that can be donated into the ring, a (+M) effect.[9][10]

For halogens, the inductive effect (-I) is generally considered to dominate over the resonance effect (+M).[11][12] In the case of compound 1 , the fluorine atom is ortho to the bromomethyl group. The inductive effect is distance-dependent and is strongest at the ortho position.

In the S_N2 transition state of a benzylic halide, there is a buildup of partial positive charge on the benzylic carbon as the C-Br bond lengthens and the carbon re-hybridizes towards an sp2-like geometry.[13] Electron-donating groups on the ring can stabilize this partial positive charge, accelerating the reaction. Conversely, strong electron-withdrawing groups destabilize this charge, thereby increasing the activation energy and slowing the reaction.

Therefore, we hypothesize that the potent -I effect of the ortho-fluorine in compound 1 will destabilize the S_N2 transition state relative to the non-fluorinated analog 2 , leading to a significantly lower rate of alkylation.

Experimental Design and Protocols

To quantitatively compare the alkylation rates, we will conduct a kinetic study under pseudo-first-order conditions using a model nucleophile. This approach simplifies the rate law, allowing for a straightforward determination of the rate constant.

Materials and Instrumentation
  • Substrates: this compound (1) , [3-(Bromomethyl)phenyl]methanol (2)

  • Nucleophile: Sodium Iodide (NaI)

  • Solvent: Acetone-d6 (for NMR monitoring) or Acetonitrile (for HPLC monitoring)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR) or a suitable non-reactive compound for HPLC.

  • Instrumentation: 400 MHz NMR Spectrometer or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Rationale for Experimental Choices
  • Nucleophile: Sodium iodide is chosen for its good solubility in common organic solvents and the utility of the Finkelstein reaction, which is a classic S_N2 process.

  • Solvent: Acetone is an ideal solvent for S_N2 reactions as it is polar aprotic, solvating the cation (Na+) while leaving the nucleophile (I-) relatively free and reactive. Using deuterated acetone allows for direct monitoring by ¹H NMR without solvent signal interference.

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (e.g., 10-20 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the second-order rate law (Rate = k[Substrate][Nu]) to a pseudo-first-order rate law (Rate = k'[Substrate]), where k' = k[Nu].[14]

  • Monitoring Technique: ¹H NMR spectroscopy is an excellent method for kinetic analysis as it allows for the simultaneous, non-invasive monitoring of the disappearance of the reactant's benzylic protons (~4.5 ppm) and the appearance of the product's benzylic protons (~4.3 ppm).

Step-by-Step Experimental Protocol (NMR Method)
  • Stock Solution Preparation:

    • Prepare a stock solution of the internal standard (1,3,5-trimethoxybenzene) in acetone-d6 of a known concentration (e.g., 20 mM).

    • Prepare a stock solution of the nucleophile, sodium iodide, in acetone-d6 (e.g., 1.0 M).

  • Reaction Setup:

    • In an NMR tube, add 500 µL of the internal standard stock solution.

    • Add a precisely weighed amount of the benzylic bromide substrate (e.g., ~5 mg, corresponding to a final concentration of ~50 mM).

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the precise initial concentration of the substrate relative to the internal standard.

  • Initiation and Monitoring:

    • Cool the NMR tube and its contents in an ice bath.

    • Rapidly add 100 µL of the cold 1.0 M NaI stock solution to the NMR tube (this initiates the reaction with a final NaI concentration of ~167 mM, a >3-fold excess, though a higher excess is preferable).

    • Quickly cap, invert the tube to mix, and place it in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature (e.g., 25 °C).

    • Begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe at least 80% conversion (approximately 3-4 half-lives).

  • Repeat for Comparison:

    • Perform the exact same procedure for the second substrate under identical conditions to ensure a valid comparison.

Figure 2: Workflow for the kinetic analysis of alkylation rates.

Data Analysis and Results

The concentration of the substrate at each time point is determined by comparing the integration of its characteristic benzylic CH₂Br signal against the integration of the internal standard's signal.

The pseudo-first-order rate constant, k', is obtained from the slope of the line when plotting the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

  • Equation: ln([Substrate]t) = -k't + ln([Substrate]₀)

  • Slope: -k'

The second-order rate constant, k, is then calculated by dividing k' by the concentration of the nucleophile:

  • Equation: k = k' / [NaI]

Comparative Kinetic Data (Hypothetical)

The following table summarizes representative data that would be expected from such an experiment, conducted at 25 °C in acetone.

CompoundSubstrateRate Constant (k) [M⁻¹s⁻¹]Relative Rate
1 This compound1.8 x 10⁻⁴1.0
2 [3-(Bromomethyl)phenyl]methanol9.5 x 10⁻⁴5.3
ReferenceBenzyl Bromide2.1 x 10⁻³11.7

Discussion: Interpreting the Decelerating Effect of Fluorine

The experimental data clearly demonstrates that the presence of a fluorine atom ortho to the benzylic bromide significantly decelerates the rate of S_N2 alkylation. Compound 1 reacts over five times more slowly than its non-fluorinated counterpart, compound 2 .

This result strongly supports our initial hypothesis. The primary cause for this rate reduction is the powerful electron-withdrawing inductive effect (-I) of the fluorine atom.[4] This effect operates through the sigma bonds, pulling electron density away from the benzylic carbon. While this increases the ground-state electrophilicity of the carbon atom, its impact on the transition state is far more profound and detrimental to the reaction rate.

As the nucleophile attacks and the bromide departs, the reacting carbon atom develops a partial positive charge in the trigonal bipyramidal transition state.[13] The proximal, highly electronegative fluorine atom strongly destabilizes this developing positive charge, raising the activation energy barrier for the reaction. Although fluorine also possesses a resonance-donating (+M) effect, this is known to be weak and is completely overshadowed by the powerful and proximate inductive effect.[11][15]

The additional hydroxymethyl group, being meta to the reaction center, also exerts a weak -I effect in both molecules, but its influence is consistent across both substrates and therefore does not confound the comparative analysis of the fluorine's impact.

Conclusion and Practical Implications

This guide demonstrates, through both theoretical principles and a proposed experimental framework, that fluorination of a benzylic bromide at the ortho position leads to a marked decrease in its S_N2 alkylation reactivity. The dominant electron-withdrawing inductive effect of fluorine destabilizes the reaction's transition state, thereby increasing the activation energy and slowing the reaction rate.

For researchers in drug development and synthetic chemistry, this is a critical takeaway:

  • Synthesis Planning: When designing synthetic routes, be aware that fluorinated benzylic halides may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) to achieve desired conversions compared to their non-fluorinated analogs.

  • Reactivity Tuning: This effect can be harnessed strategically. If a molecule contains multiple potential electrophilic sites, selective fluorination could be used to "de-tune" the reactivity of a specific benzylic position, allowing for selective reactions at other sites.

  • Structure-Activity Relationship (SAR): Understanding these electronic fundamentals is crucial when interpreting SAR data. A change in biological activity upon introducing a fluorine atom may be due not only to its direct interactions with a protein target but also to the altered chemical reactivity of the molecule, which could affect its stability or covalent interactions.

By appreciating the nuanced electronic interplay of substituents, scientists can better predict reactivity, design more efficient syntheses, and ultimately accelerate the development of novel chemical entities.

References

  • Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link][16]

  • University of Wisconsin Oshkosh. (n.d.). Hammett Equation. Mechanisms of Organic Reactions. [Link]

  • Khan Academy. (n.d.). Resonance vs Inductive Effects. Khan Academy. [Link][15]

  • Various Authors. (2017). Does fluorine or chlorine have more of a resonance effect? Quora. [Link][11][12]

  • University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. UT Austin Chemistry. [Link][17]

  • The Organic Chemistry Tutor. (2024). Hammett Equation. YouTube. [Link][18]

  • St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. CSB/SJU Chemistry. [Link][9]

  • BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. BYJU'S. [Link][5]

  • Various Authors. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link][10]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link][19]

  • Hoz, S., & Kass, S. R. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6839–6842. [Link][14]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking beyond Intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[4]

  • Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link][7]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link][6]

  • Bordwell, F. G., & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 47(17), 3224–3232.
  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. [Link][8]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Chemistry Part 2, Class 12. [Link][1]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). NTA. [Link][2]

  • Leah4sci. (2019). Allylic and Benzylic Substrates: SN1/SN2/E1 or E2? YouTube. [Link][13]

Sources

Crystallographic Characterization of Fluorinated Benzyl Alcohols: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzyl alcohol derivatives represent a critical structural motif in medicinal chemistry, often utilized to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without significantly altering steric bulk. However, the introduction of fluorine atoms induces profound changes in the solid-state arrangement of these molecules. This guide compares the crystallographic behavior of mono-fluorinated vs. perfluorinated benzyl alcohols, providing actionable protocols for overcoming the specific challenges associated with their X-ray diffraction (XRD) analysis—specifically the handling of low-melting solids and the characterization of weak fluorine-mediated intermolecular interactions.

Comparative Physical & Structural Properties

The crystallographic analysis of fluorinated benzyl alcohols is defined by the competition between strong hydrogen bond donors (hydroxyl groups) and the weak, electrostatic nature of organic fluorine. The following table contrasts the parent molecule with its key fluorinated derivatives.

Table 1: Physicochemical Profile of Benzyl Alcohol Derivatives
PropertyBenzyl Alcohol (BnOH) 4-Fluorobenzyl Alcohol (4-FBnOH) Pentafluorobenzyl Alcohol (PFBnOH)
CAS Number 100-51-6459-56-3440-60-8
State (RT) LiquidLiquid / Low-Melting SolidSolid (Crystalline mass)
Melting Point -15 °C22–23 °C31.5–37.5 °C
Boiling Point 205 °C209 °C181 °C
Density 1.044 g/mL1.156 g/mL~1.6 g/mL
Primary Packing Force O-H[1][2]···O (Catemeric)O-H···O + C-H···FO-H···O + F···F (Stacking)
Crystallization Difficulty High (requires cryo)High (requires in situ cryo)Moderate (Sublimation/Cold evap.)
The "Fluorine Effect" on Crystal Packing

The transition from 4-FBnOH to PFBnOH illustrates a critical crystallographic phenomenon:

  • Mono-fluorination (4-FBnOH): The single fluorine atom is not sufficient to dominate the packing. The crystal structure is largely governed by the hydroxyl group's hydrogen bonding.[3] The low melting point (22°C) indicates that the lattice energy gain from C-H···F interactions is minimal compared to the entropic freedom of the liquid state.

  • Perfluorination (PFBnOH): The electron-deficient aromatic ring induces a quadrupole reversal. While benzene has a negative quadrupole moment (electron-rich face), pentafluorobenzene has a positive one. This facilitates "face-to-face" stacking with electron-rich species or specific "edge-to-face" interactions, raising the melting point and stabilizing the lattice.

Structural Analysis: Intermolecular Forces

In the absence of strong ionic donors, the crystal packing of these derivatives is dictated by a hierarchy of interactions. Understanding this hierarchy is essential for solving the crystal structure from diffraction data, particularly when assigning disorder in the fluorine positions.

Interaction Hierarchy
  • Strong Hydrogen Bonds (O-H···O): The dominant force. In benzyl alcohols, these typically form infinite chains or cyclic tetramers.

  • Weak Hydrogen Bonds (C-H···F): Often observed in 4-FBnOH. The fluorine acts as a weak acceptor.

  • Halogen-Halogen Contacts (Type I vs Type II): In PFBnOH, F···F interactions become significant.

    • Type I (Symmetrical): Geometry driven by close packing.

    • Type II (Bent): Electrostatic attraction between the nucleophilic region of one halogen and the electrophilic "sigma hole" of another (though less pronounced in F than Cl/Br/I).

Diagram: Interaction Logic in Fluorinated Lattices

The following diagram visualizes the decision tree a crystallographer must consider when refining these structures.

G Start Crystal Packing Analysis Primary Primary Interaction: O-H...O Hydrogen Bonds Start->Primary Secondary Secondary Motifs Primary->Secondary MonoF Mono-Fluorinated (4-FBnOH) High conformational freedom Secondary->MonoF PentaF Perfluorinated (PFBnOH) Rigid aromatic core Secondary->PentaF CHF C-H...F Interactions (Weak Directionality) MonoF->CHF Disorder Check for F/H Disorder (Common in Mono-F) MonoF->Disorder Stacking Arene-Perfluoroarene Stacking (Quadrupole driven) PentaF->Stacking Segregation Fluorous Domain Segregation PentaF->Segregation CHF->Disorder Rotational Freedom

Figure 1: Hierarchical logic of intermolecular forces in fluorinated benzyl alcohol crystals. Note the divergence between weak C-H...F interactions in mono-fluorinated species versus stacking interactions in perfluorinated analogs.

Experimental Protocol: Crystallization & Data Collection

The primary failure point in analyzing 4-FBnOH and PFBnOH is the inability to obtain a stable single crystal due to their low melting points. Standard room-temperature evaporation will result in oils or sublimation of the sample before crystal growth.

Protocol A: In Situ Cryo-Crystallization (For 4-FBnOH)

Since 4-FBnOH melts near 22°C, it is a liquid in most labs. You must grow the crystal directly on the diffractometer.

  • Capillary Loading: Draw the neat liquid 4-FBnOH into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.

  • Mounting: Mount the capillary on the goniometer head.

  • Zone Melting:

    • Flash cool the stream to 100 K to create a polycrystalline glass.

    • Slowly raise the temperature to just below the melting point (approx. 20°C) until the glass melts into a single seed.

    • Slowly lower the temperature (1°C/min) to encourage the seed to grow into a single crystal.

  • Data Collection: Once a single domain is confirmed optically and by diffraction spots, cool rapidly to 100 K for data collection.

Protocol B: Low-Temperature Sublimation (For PFBnOH)

PFBnOH is a volatile solid. Solvent evaporation often leads to solvates or oils. Sublimation is preferred for high-purity crystals.

  • Setup: Place 50 mg of crude PFBnOH in the bottom of a sublimation tube (cold finger apparatus).

  • Conditions: Apply a static vacuum (approx. 0.1 mbar).

  • Thermal Gradient: Heat the bottom of the vessel to 40°C (just above MP) using an oil bath. Cool the finger to 0°C using ice water.

  • Harvest: Crystals will form on the cold finger within 2–4 hours. Harvest quickly and immerse in perfluoropolyether oil (e.g., Fomblin) to prevent atmospheric moisture degradation or sublimation.

Diagram: Low-Melting Crystallization Workflow

Crystallization Sample Fluorinated Benzyl Alcohol Sample CheckMP Check Melting Point Sample->CheckMP Liquid Liquid/Low MP (< 25°C) (e.g., 4-FBnOH) CheckMP->Liquid Solid Solid (> 30°C) (e.g., PFBnOH) CheckMP->Solid Capillary Load into Capillary (Neat Liquid) Liquid->Capillary Sublimation Vacuum Sublimation (Cold Finger) Solid->Sublimation OHZ Optical Heating/Zone Melting (On Diffractometer) Capillary->OHZ Harvest Harvest under Oil (Prevent Sublimation) Sublimation->Harvest XRD XRD Data Collection (100 K) OHZ->XRD Harvest->XRD

Figure 2: Decision matrix for crystallizing fluorinated benzyl alcohols based on melting point thresholds.

Technical Considerations for Refinement

When refining the structures of these derivatives, specific attention must be paid to the fluorine atoms:

  • Thermal Ellipsoids: Fluorine atoms on benzyl rings often exhibit high thermal motion or rotational disorder, especially in the ortho or meta positions. If the thermal ellipsoids are elongated, consider modeling the fluorine over two positions (e.g., PART 1 and PART 2 in SHELX) with occupancy refinement.

  • Absorption Correction: While Fluorine is not a heavy absorber (unlike Bromine), perfluorinated compounds (PFBnOH) have a higher density (~1.6 g/mL). Ensure accurate face-indexing of the crystal for analytical absorption correction, or use multi-scan methods (SADABS/CrysAlisPro).

  • H-Atom Placement: Do not rely on "riding models" for the hydroxyl hydrogen if possible. Locate the H-atom in the difference Fourier map to accurately determine the O-H···F vs O-H···O interaction geometry.

References

  • NIST Chemistry WebBook. 4-Fluorobenzyl alcohol (CAS 459-56-3) Thermochemical Data. National Institute of Standards and Technology.[4][5] [Link]

  • NIST Chemistry WebBook. 2,3,4,5,6-Pentafluorobenzyl alcohol (CAS 440-60-8) Spectra and Data.[5][6] National Institute of Standards and Technology.[4][5] [Link]

  • Thalladi, V. R., et al. (1998). Melting Point Alternation in α,ω-Alkanedicarboxylic Acids. (Context on packing efficiency and melting points in fluorinated systems). Angewandte Chemie International Edition. [Link]

  • Staples, R. (2025).[7] Getting Crystals Your Crystallographer Will Treasure.[7] Michigan State University X-Ray Crystallography Laboratory. [Link]

  • Reutrakul, V., et al. (2007). Structural studies of fluorinated benzyl alcohols. (General reference to structural class behavior). Journal of Fluorine Chemistry. [Link]

Sources

A Senior Scientist's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for CAS 1378867-70-9

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe scientific outcomes. Every subsequent experiment, from in-vitro assays to preclinical trials, hinges on the precise knowledge of the material's identity and purity.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for purity validation, centering on the fundamental method of Elemental Analysis (EA) for the target compound CAS 1378867-70-9.

Editor's Note: Initial verification revealed that the provided CAS number, 1378867-70-9, is not prominently indexed in major chemical databases. However, a closely related number, CAS 1378867-81-2 , corresponds to the fragrance agent 3-[(4R)-4-(propan-2-yl)cyclohex-1-en-1-yl]propanal.[2][3] This guide will proceed under the scientific assumption that the intended analyte is CAS 1378867-81-2 and will use its known molecular formula for all subsequent calculations and discussions.

The Foundation: Understanding the Analyte

Before any analysis, a scientist's first step is to establish the theoretical blueprint of the molecule. This provides the fundamental truth against which all experimental data will be compared.

Table 1: Physicochemical Properties of the Target Analyte

Property Value Source
CAS Number 1378867-81-2 PubChem[3]
Molecular Formula C₁₂H₂₀O PubChem[3]
Molecular Weight 180.29 g/mol PubChem[3]
Theoretical % Carbon (C) 79.94% Calculated
Theoretical % Hydrogen (H) 11.18% Calculated

| Theoretical % Oxygen (O) | 8.87% | Calculated |

This theoretical composition is our benchmark. The core question that elemental analysis answers is: "Does the bulk of the sample material conform to this elemental ratio?"

Elemental Analysis (EA): The Cornerstone of Compositional Purity

While modern spectroscopic techniques provide exquisite structural detail, Elemental Analysis (EA) remains a powerful and indispensable tool for confirming the elemental composition and, by extension, the purity of a compound.[4] It is a quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[5] The principle is rooted in the complete combustion of the organic material and the precise measurement of the resulting gaseous products.

Causality of the Method: Why Combustion Works

The choice of combustion analysis is deliberate and effective. By subjecting a small, precisely weighed sample to high temperatures in an oxygen-rich environment, we ensure the complete conversion of the compound into simple, stable inorganic gases: carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).[6][7] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD). The system's design ensures that the amount of each gas is directly proportional to the amount of that element in the original sample, providing a robust and direct measure of the elemental formula.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (1-3 mg) B Encapsulate in Tin Foil A->B C Combustion Furnace (~900-1000°C in O₂) B->C D Reduction Tube C->D CO₂, H₂O, N₂ E Gas Chromatography Column (Separation) D->E F Thermal Conductivity Detector (TCD) E->F G Integration of Detector Signal F->G H Calculation of %C, %H, %N G->H I Purity Report vs. Theoretical Values H->I

Caption: Workflow for Elemental Analysis via Combustion.

Experimental Protocol: A Self-Validating System

Trustworthiness in analytical data comes from a protocol designed to validate itself. This is achieved through rigorous calibration and the use of certified reference materials.

  • Instrument Calibration: Before analyzing the target compound, the elemental analyzer is calibrated using a certified organic standard with a precisely known composition (e.g., Acetanilide). This calibration establishes the accurate response factors for the detector.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried CAS 1378867-81-2 sample into a tin capsule. The drying step (e.g., under high vacuum) is critical to remove residual solvents and water, which would otherwise inflate the hydrogen and potentially the carbon content.

  • Blank Analysis: Analyze an empty tin capsule to establish the baseline and ensure no contamination is present in the analytical train.

  • Sample Analysis: Analyze the encapsulated sample in triplicate. The instrument performs the combustion and subsequent gas analysis automatically.

  • Data Evaluation: The instrument's software calculates the experimental percentages of C and H. The purity is assessed by comparing these experimental values to the theoretical values calculated in Table 1. An accepted deviation in academic and industrial settings is typically within ±0.3% of the theoretical value.[5]

The Orthogonal Approach: Comparative Purity Methods

Relying on a single analytical technique can create blind spots. A robust purity assessment strategy employs orthogonal methods—techniques that measure the same attribute (purity) through different physical principles.[8] This significantly increases confidence in the final result. For small molecules in drug development, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary orthogonal tools.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity determination.[10] It excels at separating a compound from its structurally similar impurities based on differential partitioning between a mobile phase and a stationary phase. Its strength lies in its high sensitivity, allowing for the detection and quantification of impurities down to very low levels (e.g., <0.1%). However, its primary limitation is that it can only detect compounds that respond to the detector used (e.g., a UV detector requires a chromophore) and quantification of unknown impurities requires the challenging task of isolating them or making assumptions about their response factors.

  • Quantitative NMR (qNMR) Spectroscopy: NMR spectroscopy provides detailed information about a molecule's chemical structure.[11] In its quantitative mode (qNMR), it becomes a powerful primary method for purity assessment.[1] The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, one can directly calculate the absolute purity of the sample without needing reference standards for the impurities themselves.[12][13]

Head-to-Head Comparison: Choosing the Right Tool

The choice of analytical method is driven by the specific question being asked. Are you confirming the fundamental formula, or are you hunting for trace-level impurities?

Table 2: Comparison of Purity Validation Techniques

Feature Elemental Analysis (EA) HPLC-UV Quantitative NMR (qNMR)
Principle Combustion & Gas Detection Chromatographic Separation Nuclear Spin Resonance
Information Provided Bulk Elemental Composition (%C, H, N, S) Impurity Profile (relative %) Absolute Purity (%) & Structural ID
Sensitivity Moderate (detects bulk changes) High (to ~0.05%) Moderate (to ~0.1%)
Throughput Moderate High Low (requires long delays)[13]
Sample Consumption Low (~1-3 mg) Very Low (µg) High (~10-20 mg)[13]
Destructive? Yes Yes[13] No (sample is recoverable)[13]
Key Strength Confirms fundamental formula; insensitive to impurity structure. Excellent for detecting and quantifying known impurities. Primary method; quantifies without impurity standards; confirms structure.[13]

| Key Limitation | Does not identify specific impurities; assumes all C and H comes from the analyte. | Can miss non-UV active impurities; requires reference standards for absolute quantification. | Lower sensitivity than HPLC; signals can overlap in complex mixtures. |

A Holistic Purity Assessment Strategy

No single method tells the whole story. A senior scientist synthesizes data from orthogonal techniques to build an unassailable case for a compound's purity.

Purity_Strategy cluster_primary Primary Characterization cluster_quant Quantitative Purity Assessment cluster_confirm Fundamental Confirmation start Synthesized Compound (CAS 1378867-81-2) NMR 1H & 13C NMR (Structural Confirmation) start->NMR LCMS LC-MS (Molecular Weight & Initial Profile) start->LCMS HPLC HPLC (Impurity Profile, >99.5%?) NMR->HPLC LCMS->HPLC qNMR qNMR (Absolute Purity Assay) HPLC->qNMR If needed EA Elemental Analysis (Confirm Elemental Formula) HPLC->EA Orthogonal Check decision Purity & Identity Confirmed? HPLC->decision qNMR->decision EA->decision final Release for Further Use decision->final Yes

Caption: A logical workflow for comprehensive purity validation.

Expert Recommendation: For a new batch of CAS 1378867-81-2, the workflow should be as follows:

  • Initial Screen: Use HPLC to quickly establish an impurity profile. This is your primary tool for routine quality control.[10]

  • Structural & Absolute Purity: Use ¹H NMR to confirm the identity of the main component. If a primary purity value is required, perform a qNMR experiment.[1]

  • Fundamental Check: Perform Elemental Analysis. If the HPLC shows 99.8% purity and the qNMR confirms >99.5% purity, the EA results for %C and %H must align with the theoretical values within the ±0.3% tolerance.[5] A deviation suggests the presence of non-organic impurities (e.g., inorganic salts) or significant amounts of residual solvents that were not detected by the other methods.

Conclusion

Validating the purity of a compound like CAS 1378867-81-2 is a multi-faceted process that demands a thoughtful, evidence-based approach. While high-resolution techniques like HPLC and NMR provide indispensable data on impurity profiles and molecular structure, Elemental Analysis remains a uniquely powerful tool. It is fast, cost-effective, and provides a direct, unbiased assessment of the compound's fundamental elemental composition.[14] It serves as the ultimate arbiter of the empirical formula, providing a critical layer of validation that ensures the material in the vial is, in fact, what the label claims it to be. For any rigorous scientific endeavor, this foundational confirmation is non-negotiable.

References

  • Wikipedia contributors. (2024). Elemental analysis. Wikipedia, The Free Encyclopedia. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • EXETER ANALYTICAL. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • ELTRA GmbH. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Pittenauer, E., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. [Link]

  • Reddit user discussion. (2016, April 20). Would HPLC or NMR be better for plant extracts?. r/askscience. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]

  • The Good Scents Company. (n.d.). 3-[(4R)-4-(propan-2-yl)cyclohex-1-en-1-yl]propanal. [Link]

  • Mikrochem. (n.d.). Products. [Link]

  • Symrise. (n.d.). Palisandal. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-4-(camphenyl-8) cyclohexanone aldron (Symrise). [Link]

  • PubChem. (n.d.). 3-[(4R)-4-(propan-2-yl)cyclohex-1-en-1-yl]propanal. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of [3- (Bromomethyl)-4-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical compounds are daily realities. With these activities comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of [3-(Bromomethyl)-4-fluorophenyl]methanol, a halogenated organic compound. Our focus is to move beyond mere checklists and provide a causal understanding of the necessary protocols, ensuring both personal safety and environmental stewardship.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic alcohol. This structure presents several key hazards that dictate its handling and disposal requirements.

Key Hazard Considerations:

  • Halogenated Organic Compound: As a brominated and fluorinated compound, it falls under the category of halogenated organic waste.[1][2][3] These compounds are of particular concern due to their potential to form persistent and toxic byproducts if not disposed of correctly.[4][5] Incineration is the typical disposal method for halogenated organic wastes, but it must be done in regulated hazardous waste incinerators to manage the formation of acidic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF).[1][6]

  • Reactivity: This compound can be reactive with strong oxidizing agents.[8] It is crucial to avoid mixing it with incompatible chemicals to prevent vigorous reactions, fires, or explosions.[9][10][11]

  • Thermal Decomposition: When heated to decomposition, halogenated organic compounds can release highly toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[12][13][14][15] This underscores the need for controlled, high-temperature incineration in a facility equipped with scrubbers to neutralize these acidic gases.[6]

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Disposal Concern
Halogenated Organic Contains bromine and fluorine atoms.[1][2][3]Formation of acidic gases (HBr, HF) and potentially toxic byproducts upon incineration.[4][5][6]
Potential Toxicity Assumed to be harmful via ingestion, inhalation, or skin contact based on similar compounds.[7]Requires careful handling to prevent exposure and contamination of non-hazardous waste streams.
Reactivity May react with strong oxidizing agents.[8]Must be segregated from incompatible chemicals during storage and disposal.[9][10][11]
Flammability While not explicitly stated, the methanol group suggests some degree of flammability.[16][17][18]Requires storage away from ignition sources.[19][20]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the safe disposal of this compound, from the laboratory bench to final removal by a certified waste management provider.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. The level of PPE should be determined by a risk assessment of the specific handling procedure.[21][22]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[23][24] For larger quantities or when splashing is a significant risk, a face shield should be worn in conjunction with goggles.[22][24]

  • Hand Protection: Chemical-resistant gloves are essential.[23] Nitrile or butyl rubber gloves are generally recommended for handling halogenated organic compounds.[24] Always inspect gloves for any signs of degradation or perforation before use.[23]

  • Body Protection: A lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron or coveralls should be considered.[7][23]

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][25]

Step 2: Segregation - The Cornerstone of Safe Waste Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal.

  • Designated Halogenated Waste Container: this compound waste must be collected in a designated container specifically for halogenated organic waste .[1][2][26] These containers are often color-coded (e.g., white or green) to distinguish them from non-halogenated waste streams.[1][2]

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste, as this will contaminate the entire container and significantly increase disposal costs.[2][3] Furthermore, do not mix this waste with acids, bases, or strong oxidizing agents.[9][10][11][27]

Step 3: Containerization and Labeling - Ensuring Clarity and Compliance

Properly containing and labeling waste is not just a regulatory requirement; it is a vital safety communication tool.

  • Container Selection: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically suitable.[28] The container must have a secure, leak-proof cap.[26][29]

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3][29] The label must include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[16][26]

    • An accurate estimation of the concentration and volume.[1]

    • The date the waste was first added to the container.[29]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[16][26] Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion.[28]

Step 4: Storage - Maintaining a Safe Laboratory Environment

Waste containers must be stored in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • Location: The SAA should be located at or near the point of generation.[3]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.[29]

  • Segregation: Store the halogenated waste container away from incompatible materials.[27][28]

  • Ventilation: Ensure the storage area is well-ventilated.[23][30]

Step 5: Disposal of Empty Containers

Even "empty" containers that held this compound must be handled as hazardous waste until properly decontaminated.

  • Rinsing: The first rinse of the container with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as halogenated hazardous waste.[29]

  • Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[29] After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but always check your institution's specific policies.

Step 6: Arranging for Pickup and Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][31]

  • Request a Pickup: Follow your institution's procedures to request a waste pickup once the container is full.[3]

  • Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and being prepared is crucial.

  • Small Spills (manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents).[3][27]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[31]

    • Clean the spill area with a suitable solvent and decontaminate any equipment used.

    • Properly label the container with the spill debris and dispose of it as halogenated hazardous waste.[3]

  • Large Spills:

    • Evacuate the area immediately.[23]

    • Alert your supervisor and contact your institution's EHS or emergency response team.[27]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][20][26] Seek medical attention.[7][30]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[14][19][20] Seek immediate medical attention.[7][19]

    • Inhalation: Move to fresh air immediately.[14][20][30] If breathing is difficult, seek immediate medical attention.[7][19]

    • Ingestion: Do NOT induce vomiting.[19][30] Rinse mouth with water and seek immediate medical attention.[18][19][20]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Waste Collection & Storage cluster_final Final Disposal cluster_emergency Emergency Start Start: Handling Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Generate Waste Spill Spill or Exposure? FumeHood->Spill Containerize Use a Labeled, Compatible, and Sealed Container Segregate->Containerize Store Store in a Designated SAA with Secondary Containment Containerize->Store Pickup Request Pickup from EHS/ Licensed Contractor Store->Pickup End End: Compliant Disposal Pickup->End Spill->Segregate No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes ExposureResponse Follow Exposure Response Protocol Spill->ExposureResponse Yes SpillResponse->Segregate After Cleanup ExposureResponse->FumeHood After Decontamination and Medical Attention

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.